Product packaging for Colchicoside(Cat. No.:CAS No. 477-29-2)

Colchicoside

货号: B193306
CAS 编号: 477-29-2
分子量: 547.5 g/mol
InChI 键: UXAFRQPVHYZDED-ZZEDUEFDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Colchicoside is a carbotricyclic compound, an alkaloid and a member of acetamides.
This compound has been reported in Colchicum autumnale and Gloriosa superba with data available.
from colchcium seeds;  RN given refers to (S)-isomer;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H33NO11 B193306 Colchicoside CAS No. 477-29-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO11/c1-12(30)28-16-7-5-13-9-19(38-27-24(34)23(33)22(32)20(11-29)39-27)25(36-3)26(37-4)21(13)14-6-8-18(35-2)17(31)10-15(14)16/h6,8-10,16,20,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16-,20+,22+,23-,24+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAFRQPVHYZDED-ZZEDUEFDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301010233
Record name Colchicoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301010233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

547.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477-29-2
Record name Colchicoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Colchicoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Colchicoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301010233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Colchicoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.831
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name COLCHICOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYD0I854K7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Modulatory Role of Colchicoside and its Derivatives on GABA-A Receptor Function: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of colchicoside and its semi-synthetic derivative, thiothis compound, on Gamma-Aminobutyric Acid Type A (GABA-A) receptors. While both compounds are known for their muscle relaxant and anti-inflammatory properties, their interaction with GABA-A receptors reveals a complex and potent antagonistic relationship. This document summarizes key quantitative data, details common experimental methodologies used to elucidate this mechanism, and provides visual representations of the relevant signaling pathways and experimental workflows.

Executive Summary

This compound and its derivative thiothis compound have been demonstrated to act as antagonists at GABA-A receptors. This interaction is believed to contribute to some of their pharmacological effects, including potential proconvulsant activity. The primary mechanism of action is competitive antagonism at the GABA binding site, which contrasts with the allosteric modulation exhibited by many other GABA-A receptor ligands. This guide will focus on the competitive antagonistic properties of these compounds, providing a comprehensive overview for researchers in neuroscience and drug development.

Quantitative Analysis of GABA-A Receptor Antagonism

The inhibitory effects of this compound and thiothis compound on GABA-A receptor function have been quantified using various experimental paradigms. The following tables summarize the key findings from electrophysiological and binding assays.

Table 1: Inhibitory Potency of Thiothis compound on Recombinant Human GABA-A Receptors

GABA-A Receptor Subunit CombinationMedian Inhibitory Concentration (IC50)Experimental System
α1β1γ2L0.13 µMXenopus oocytes
α1β2γ2L0.2 µMXenopus oocytes
α2β2γ2L0.2 µMXenopus oocytes

Data compiled from studies on recombinant human GABA-A receptors expressed in Xenopus oocytes, indicating that thiothis compound is a potent inhibitor across different receptor subtypes.[1]

Table 2: Inhibitory Effects of Colchicine and Thiothis compound on Native GABA-A Receptors

CompoundEffectGABA Concentration ShiftCell Type/Tissue
Colchicine (100 µM)59.9% inhibition of GABA-gated chloride currentsRightward shift in GABA concentration-response curveHuman α1β2γ2L subunits in Xenopus oocytes
Thiothis compoundIC50 ≈ 0.15 µMInhibition of phasic GABA-A receptor-mediated currentsPurkinje cells (rat cerebellar slices)
Thiothis compoundIC50 ≈ 0.9 µMInhibition of tonic GABA-A receptor-mediated currentsGranule neurons (rat cerebellar slices)

This table highlights the competitive antagonistic nature of colchicine, evidenced by the parallel rightward shift in the GABA concentration-response curve, and the potent inhibitory effects of thiothis compound on native neuronal GABA-A receptors.[2][3][4]

Table 3: Binding Affinity of Thiothis compound

LigandTissueKDBmax
[3H]Thiothis compoundRat spinal cord-brainstem membranes254 ± 47 nM2.39 ± 0.36 pmol/mg protein
[3H]Thiothis compoundRat cortical membranes176 nM4.20 pmol/mg protein

Binding studies with radiolabeled thiothis compound confirm its interaction with GABA-A receptors in the central nervous system, though they also suggest the presence of other unidentified binding sites.[5]

Experimental Protocols

The characterization of this compound's and thiothis compound's effects on GABA-A receptors relies on several key experimental techniques.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is instrumental in studying the function of specific recombinant GABA-A receptor subunit combinations.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

  • cRNA Injection: Oocytes are injected with cRNA encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2L).

  • Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and perfused with a saline solution.

    • Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

    • The oocyte membrane potential is clamped at a holding potential (typically -70 mV).

  • Drug Application:

    • GABA is applied to elicit a baseline chloride current (IGABA).

    • This compound or thiothis compound is co-applied with GABA to assess its effect on the GABA-evoked current.

    • Concentration-response curves are generated by applying a range of GABA concentrations in the absence and presence of the antagonist.

  • Data Analysis: The inhibition of GABA-evoked currents is quantified, and for competitive antagonists, a Schild plot analysis can be performed to determine the dissociation constant (KB).

Patch-Clamp Electrophysiology in Brain Slices

This method allows for the study of drug effects on native GABA-A receptors in a more physiologically relevant context.

Methodology:

  • Brain Slice Preparation: Rats are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Parasagittal slices (e.g., of the cerebellum) are prepared using a vibratome.

  • Recording:

    • Slices are transferred to a recording chamber on a microscope stage and continuously perfused with aCSF.

    • Whole-cell patch-clamp recordings are obtained from individual neurons (e.g., Purkinje cells or granule neurons) using a glass micropipette filled with an internal solution.

  • Stimulation and Recording:

    • For phasic currents, inhibitory postsynaptic currents (IPSCs) are evoked by stimulating inhibitory interneurons.

    • For tonic currents, the baseline holding current is monitored in the presence of a GABA-A receptor agonist or by blocking GABA uptake to reveal the tonic current.

  • Drug Perfusion: Thiothis compound is bath-applied to the slice to determine its effect on the amplitude and kinetics of phasic and tonic GABA-A receptor-mediated currents.

  • Analysis: The percentage of inhibition of the GABAergic currents is calculated to determine the IC50 of the compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to a receptor.

Methodology:

  • Membrane Preparation: Synaptic membranes are prepared from specific brain regions (e.g., cerebral cortex, spinal cord) of rats.

  • Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand, such as [3H]thiothis compound, in the presence or absence of increasing concentrations of an unlabeled competing ligand (e.g., GABA, strychnine, or unlabeled thiothis compound).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using liquid scintillation counting.

  • Data Analysis: Saturation binding experiments are used to determine the equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax). Competition binding experiments are used to determine the inhibitory constant (Ki) of the competing ligand.

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor Chloride (Cl-) Channel GABA->GABA_A_Receptor:receptor Binds This compound This compound / Thiothis compound This compound->GABA_A_Receptor:receptor Competitively Binds (Blocks GABA) Cl_ion Cl- GABA_A_Receptor:channel->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to

Caption: GABA-A Receptor Signaling and Competitive Antagonism by this compound.

TEVC_Workflow start Harvest Xenopus Oocytes inject Inject GABA-A Receptor cRNA start->inject incubate Incubate for Receptor Expression inject->incubate setup Two-Electrode Voltage-Clamp Setup incubate->setup record_base Apply GABA (Record Baseline Current) setup->record_base record_drug Co-apply GABA + this compound (Record Modulated Current) record_base->record_drug analyze Analyze Data (Generate Concentration-Response Curves) record_drug->analyze end Determine IC50 / Competitive Antagonism analyze->end

Caption: Two-Electrode Voltage-Clamp (TEVC) Experimental Workflow.

Logical_Relationship This compound This compound / Thiothis compound competitive_antagonism Competitive Antagonism This compound->competitive_antagonism gaba_a_receptor GABA-A Receptor gaba_a_receptor->competitive_antagonism gaba_binding_blocked GABA Binding Blocked competitive_antagonism->gaba_binding_blocked cl_influx_reduced Reduced Chloride Influx gaba_binding_blocked->cl_influx_reduced neuronal_inhibition_decreased Decreased Neuronal Inhibition cl_influx_reduced->neuronal_inhibition_decreased proconvulsant_effect Potential Proconvulsant Effect neuronal_inhibition_decreased->proconvulsant_effect

Caption: Logical Flow of this compound's Action on GABA-A Receptors.

Conclusion

References

Thiocolchicoside: A Competitive GABA-A Receptor Antagonist and Modulator of Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Thiocolchicoside, a semi-synthetic derivative of the natural glucoside this compound, is clinically utilized for its muscle relaxant, anti-inflammatory, and analgesic properties.[1] At its core, the pharmacological activity of thiothis compound stems from its potent and competitive antagonism of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][2] This technical guide provides a comprehensive overview of thiothis compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular and cellular processes.

Core Mechanism of Action: Competitive Antagonism at the GABA-A Receptor

Thiothis compound exerts its effects by directly competing with GABA for the same binding site on the GABA-A receptor complex. This competitive inhibition prevents the conformational change necessary for the influx of chloride ions, thereby attenuating the hyperpolarizing, inhibitory effect of GABA on neuronal excitability.[3][4] This action is believed to underlie both its therapeutic muscle relaxant effects and its dose-dependent pro-convulsant activity.[1][2]

Quantitative Analysis of Receptor Binding and Potency

The inhibitory potency of thiothis compound has been quantified across various receptor subtypes, highlighting its selectivity profile. The following table summarizes the key quantitative data from multiple studies.

Receptor SubtypeLigand/CurrentParameterValue (µM)Tissue/SystemReference
GABA-A (α1β1γ2L)GABA-evoked Cl⁻ currentIC₅₀0.2Recombinant human receptors in Xenopus oocytes[3]
GABA-A (α1β2γ2L)GABA-evoked Cl⁻ currentIC₅₀0.13Recombinant human receptors in Xenopus oocytes[3]
GABA-A (α2β2γ2L)GABA-evoked Cl⁻ currentIC₅₀0.16Recombinant human receptors in Xenopus oocytes[3]
GABA-APhasic GABAergic currentsIC₅₀~0.15Rat cerebellar Purkinje cells[1]
GABA-ATonic GABAergic currentsIC₅₀~0.9Rat cerebellar granule neurons[1]
Glycine (α1)Glycine-evoked currentIC₅₀47Recombinant human receptors in Xenopus oocytes[3]
Nicotinic Acetylcholine (α4β2)Acetylcholine-evoked current-Partial inhibition at high concentrationsRecombinant human receptors in Xenopus oocytes[3]

Experimental Protocols for Characterization

The elucidation of thiothis compound's mechanism of action has been heavily reliant on electrophysiological and radioligand binding assays. The following are detailed methodologies for key experiments.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

This technique is instrumental in characterizing the effect of thiothis compound on ion channel function in a controlled, heterologous expression system.

1. Oocyte Preparation and Receptor Expression:

  • Xenopus laevis oocytes are surgically harvested and defolliculated.
  • cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2L) are microinjected into the oocytes.
  • Injected oocytes are incubated for 2-5 days at 18°C to allow for receptor expression.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and continuously perfused with a standard frog Ringer's solution.
  • The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, which serve as the voltage-sensing and current-passing electrodes.
  • The oocyte is voltage-clamped at a holding potential of -60 mV.

3. Drug Application and Data Acquisition:

  • GABA is applied to the oocyte to evoke an inward chloride current.
  • Once a stable baseline response to GABA is established, thiothis compound is co-applied with GABA at varying concentrations.
  • The inhibition of the GABA-evoked current by thiothis compound is measured, and concentration-response curves are generated to determine the IC₅₀ value.
  • To confirm competitive antagonism, Schild analysis can be performed by measuring the shift in the GABA concentration-response curve in the presence of a fixed concentration of thiothis compound.

Patch-Clamp Electrophysiology in Brain Slices

This method allows for the study of thiothis compound's effects on native GABA-A receptors in a more physiologically relevant context.

1. Brain Slice Preparation:

  • Parasagittal cerebellar slices (200 µm thick) are prepared from adult male rats using a vibratome.
  • Slices are allowed to recover in an oxygenated artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour.

2. Whole-Cell Patch-Clamp Recording:

  • A single slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF.
  • Purkinje or granule neurons are visualized using differential interference contrast optics.
  • A glass micropipette with a tip resistance of 3-5 MΩ, filled with an internal solution containing a high chloride concentration, is used to form a gigaseal with the cell membrane of the target neuron.
  • The membrane patch is then ruptured to achieve the whole-cell configuration.
  • Neurons are voltage-clamped at -70 mV.

3. Recording of GABAergic Currents:

  • Phasic inhibitory postsynaptic currents (IPSCs) are evoked by electrical stimulation of the molecular layer.
  • Tonic GABAergic currents are measured as the change in holding current in response to the application of a GABA-A receptor antagonist like bicuculline.
  • Thiothis compound is bath-applied at various concentrations, and its effect on the amplitude and kinetics of both phasic and tonic GABAergic currents is recorded and analyzed.

Radioligand Binding Assays

These assays are used to determine the binding affinity of thiothis compound for the GABA-A receptor.

1. Membrane Preparation:

  • Rat cerebral cortical tissue is homogenized in a sucrose buffer and centrifuged to pellet the crude synaptic membranes.
  • The pellet is washed and resuspended in a Tris-HCl buffer.

2. Binding Assay:

  • Aliquots of the membrane preparation are incubated with a radiolabeled GABA-A receptor ligand, such as [³H]GABA or [³H]muscimol, in the presence of varying concentrations of unlabeled thiothis compound.
  • Non-specific binding is determined in the presence of a saturating concentration of unlabeled GABA.
  • The incubation is carried out at 4°C for a defined period.

3. Data Analysis:

  • The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters is quantified by liquid scintillation counting.
  • The concentration of thiothis compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
  • The binding affinity (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing the Molecular and Cellular Impact of Thiothis compound

The following diagrams, generated using the DOT language, illustrate the key aspects of thiothis compound's mechanism of action and experimental characterization.

Caption: Competitive antagonism of thiothis compound at the GABA-A receptor.

Start Start Receptor_Expression Express GABA-A Receptors in Xenopus Oocytes Start->Receptor_Expression Electrophysiology Perform Two-Electrode Voltage Clamp Receptor_Expression->Electrophysiology GABA_Application Apply GABA to Establish Baseline Current Electrophysiology->GABA_Application TCC_Application Co-apply Thiothis compound with GABA GABA_Application->TCC_Application Data_Acquisition Measure Inhibition of GABA-evoked Current TCC_Application->Data_Acquisition Analysis Generate Concentration-Response Curve and Calculate IC50 Data_Acquisition->Analysis End End Analysis->End TCC Thiothis compound GABA_A_R GABA-A Receptor TCC->GABA_A_R Antagonizes NFkB_Pathway NF-κB Signaling Pathway TCC->NFkB_Pathway Inhibits Neuronal_Inhibition Decreased Neuronal Inhibition GABA_A_R->Neuronal_Inhibition Leads to Muscle_Relaxation Muscle Relaxation Neuronal_Inhibition->Muscle_Relaxation Convulsant_Activity Pro-convulsant Activity Neuronal_Inhibition->Convulsant_Activity Inflammation Decreased Inflammation NFkB_Pathway->Inflammation Modulates

References

The Biosynthesis of Colchicoside in Colchicum autumnale: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of colchicoside, a significant bioactive alkaloid found in the autumn crocus, Colchicum autumnale. While the biosynthesis of its precursor, colchicine, has been extensively studied and largely elucidated, the terminal glycosylation step to form this compound is an area of ongoing investigation. This document synthesizes the current understanding of the entire pathway, from primary metabolites to this compound, and presents it in a manner accessible to researchers, scientists, and professionals in drug development. The guide details the key enzymatic steps, intermediate compounds, and relevant gene discoveries. Furthermore, it includes quantitative data on alkaloid accumulation, detailed experimental protocols for key research methodologies, and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this complex metabolic route.

Introduction

Colchicum autumnale, commonly known as autumn crocus or meadow saffron, is a medicinal plant renowned for its production of tropolone alkaloids, most notably colchicine and its glycosidic derivative, this compound. Colchicine is an FDA-approved therapeutic for the treatment of gout and familial Mediterranean fever.[1][2] this compound, a 3-O-glucoside of colchicine, is utilized as a muscle relaxant.[3] The intricate biosynthetic pathway leading to these valuable compounds has been a subject of intense research for decades. Early radioisotope labeling studies laid the foundational understanding of the precursor molecules and key chemical transformations.[4] More recently, a combination of transcriptomics, metabolomics, and heterologous expression has led to the discovery of most of the genes and enzymes involved in the biosynthesis of colchicine.[1][5][6]

This guide focuses on the complete biosynthetic journey to this compound, with a particular emphasis on the terminal glycosylation step. While the specific UDP-glycosyltransferase (UGT) responsible for this conversion in C. autumnale has yet to be definitively identified, evidence from related biotransformation studies provides a strong putative mechanism. This document aims to be a core technical resource, providing not only the current state of knowledge but also the practical experimental frameworks used to unravel such complex biosynthetic pathways.

The Biosynthetic Pathway from Primary Metabolites to Colchicine

The biosynthesis of colchicine is a complex process that begins with the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway involves a series of enzymatic reactions, including hydroxylations, methylations, an intramolecular phenol coupling, and a unique ring expansion, to form the characteristic tropolone ring of colchicine.[4][7] The near-complete elucidation of this pathway was achieved through studies in Gloriosa superba, another colchicine-producing plant, and subsequent engineering in Nicotiana benthamiana.[1][5]

The key steps and intermediates in the biosynthesis of colchicine are summarized below:

  • Formation of the 1-Phenethylisoquinoline Scaffold: The pathway initiates with the condensation of two tyrosine-derived precursors and one phenylalanine-derived precursor to form the 1-phenethylisoquinoline alkaloid backbone.

  • Series of Hydroxylations and Methylations: The initial scaffold undergoes a series of hydroxylation and methylation reactions to produce the intermediate (S)-autumnaline.[4]

  • Intramolecular Phenol Coupling: (S)-autumnaline is then subjected to an intramolecular phenol coupling reaction, catalyzed by a cytochrome P450 enzyme, to form the bridged tetracyclic intermediate, O-methylandrocymbine.

  • Tropolone Ring Formation: A key and unusual step in the pathway is the oxidative ring expansion of the dienone ring C' of an O-methylandrocymbine derivative. This reaction, also catalyzed by a cytochrome P450 enzyme, results in the formation of the characteristic seven-membered tropolone ring, yielding N-formyldemecolcine.[1]

  • Final Tailoring Steps: The pathway from N-formyldemecolcine to colchicine involves a series of tailoring reactions, including N-deformylation and N-acetylation, which have also been characterized.[6]

The following diagram illustrates the elucidated portion of the colchicine biosynthetic pathway.

Colchicine_Biosynthesis cluster_0 Primary Metabolism cluster_1 1-Phenethylisoquinoline Formation cluster_2 Intermediate Modifications cluster_3 Tropolone Ring Formation & Tailoring L-Phenylalanine L-Phenylalanine 1-Phenethylisoquinoline_Scaffold 1-Phenethylisoquinoline Scaffold L-Phenylalanine->1-Phenethylisoquinoline_Scaffold L-Tyrosine L-Tyrosine L-Tyrosine->1-Phenethylisoquinoline_Scaffold S_Autumnaline (S)-Autumnaline 1-Phenethylisoquinoline_Scaffold->S_Autumnaline Hydroxylations & Methylations O_Methylandrocymbine O-Methylandrocymbine S_Autumnaline->O_Methylandrocymbine Phenol Coupling (CYP450) N_Formyldemecolcine N-Formyldemecolcine O_Methylandrocymbine->N_Formyldemecolcine Ring Expansion (CYP450) Colchicine Colchicine N_Formyldemecolcine->Colchicine N-deformylation & N-acetylation Colchicoside_Biosynthesis Colchicine Colchicine 3-Demethylcolchicine 3-Demethylcolchicine (Colchiceine) Colchicine->3-Demethylcolchicine 3-O-Demethylation (putative CYP450) This compound This compound 3-Demethylcolchicine->this compound Glycosylation (putative UGT) UDP-Glucose UDP-Glucose UDP-Glucose->this compound RNA_Seq_Workflow cluster_0 Sample Preparation cluster_1 Library Preparation & Sequencing cluster_2 Bioinformatic Analysis Tissue_Collection Tissue Collection (e.g., seeds, corms) RNA_Extraction Total RNA Extraction Tissue_Collection->RNA_Extraction RNA_QC RNA Quality Control (e.g., Bioanalyzer) RNA_Extraction->RNA_QC Library_Prep cDNA Library Preparation RNA_QC->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_QC Raw Read Quality Control (e.g., FastQC, Trimmomatic) Sequencing->Data_QC Transcriptome_Assembly De novo Transcriptome Assembly (e.g., Trinity) Data_QC->Transcriptome_Assembly Gene_Annotation Functional Annotation (BLAST, InterProScan) Transcriptome_Assembly->Gene_Annotation Expression_Quantification Expression Quantification (e.g., RSEM, Kallisto) Gene_Annotation->Expression_Quantification Co-expression_Analysis Co-expression Network Analysis (e.g., WGCNA) Expression_Quantification->Co-expression_Analysis Candidate_Gene_Selection Candidate Gene Selection (e.g., UGTs, CYP450s) Co-expression_Analysis->Candidate_Gene_Selection LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis Tissue_Homogenization Tissue Homogenization (in liquid nitrogen) Metabolite_Extraction Metabolite Extraction (e.g., with methanol) Tissue_Homogenization->Metabolite_Extraction Centrifugation Centrifugation Metabolite_Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography (e.g., C18 column) Supernatant_Collection->LC_Separation MS_Detection Mass Spectrometry (e.g., Q-TOF or Triple Quad) LC_Separation->MS_Detection Peak_Detection Peak Detection & Integration MS_Detection->Peak_Detection Compound_Identification Compound Identification (based on m/z and retention time) Peak_Detection->Compound_Identification Quantification Quantification (using standard curves) Compound_Identification->Quantification Heterologous_Expression_Workflow cluster_0 Gene Cloning cluster_1 Plant Infiltration cluster_2 Analysis Gene_Amplification Candidate Gene Amplification (from cDNA) Vector_Ligation Ligation into Expression Vector Gene_Amplification->Vector_Ligation Agrobacterium_Transformation Transformation into Agrobacterium tumefaciens Vector_Ligation->Agrobacterium_Transformation Agroinfiltration Agroinfiltration of Nicotiana benthamiana Leaves Agrobacterium_Transformation->Agroinfiltration Incubation Incubation of Plants (3-5 days) Agroinfiltration->Incubation Metabolite_Extraction Metabolite Extraction from Infiltrated Leaves Incubation->Metabolite_Extraction LCMS_Analysis LC-MS Analysis of Extracts Metabolite_Extraction->LCMS_Analysis Functional_Confirmation Confirmation of Enzyme Activity LCMS_Analysis->Functional_Confirmation

References

An In-depth Technical Guide on the Role of Colchicoside in Traditional Medicine Research

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Colchicoside, a natural glucoside found in plants of the Colchicaceae family, notably Gloriosa superba and Colchicum autumnale, has roots deeply embedded in traditional medicine. Historically, these plants were utilized for their potent anti-inflammatory and analgesic properties. Modern research has not only validated these traditional uses but has also elucidated the complex mechanisms of action, primarily through its semi-synthetic derivative, thiothis compound. This technical guide provides a comprehensive overview of this compound's journey from a traditional remedy to a subject of rigorous scientific investigation. It details the traditional applications, modern phytochemical analysis, specific experimental protocols for extraction and quantification, and the pharmacological pathways it modulates. This document aims to serve as a core resource for professionals in drug discovery and development, bridging the gap between ethnobotanical knowledge and contemporary pharmacological science.

Introduction: From Traditional Fields to Modern Laboratories

This compound is a naturally occurring alkaloid that belongs to the tropolone alkaloid family. It is most famously extracted from the seeds and tubers of Gloriosa superba (Flame Lily) and the corms of Colchicum autumnale (Autumn Crocus).[1][2] For centuries, these plants have been a cornerstone of traditional healing systems, particularly in Ayurveda and African folk medicine, for treating inflammatory ailments like gout and rheumatism.[2][3]

While this compound itself is a key phytochemical, much of the modern clinical and pharmacological research has focused on its semi-synthetic sulphur derivative, thiothis compound .[4][5] This is due to its enhanced therapeutic profile as a muscle relaxant with significant anti-inflammatory and analgesic effects.[6] This guide will explore the traditional context of this compound-containing plants and delve into the technical, data-driven research on thiothis compound, which represents the modern application of this traditional knowledge.

The Ethnobotanical Heritage: this compound in Traditional Medicine

The use of Gloriosa superba and Colchicum autumnale in traditional medicine provides the foundational knowledge for modern research. The tuberous roots and seeds were the primary parts of the plant used.[2][7] Ayurvedic texts describe the use of Gloriosa superba (known as 'Langali' or 'Kalihari') for a wide spectrum of conditions.[8][9]

Table 1: Traditional Medicinal Uses of this compound-Containing Plants

Plant SpeciesTraditional SystemPlant Part UsedAilments Treated
Gloriosa superbaAyurveda, African Folk MedicineTubers, Seeds, RootsGout, arthritis, rheumatism, inflammation, ulcers, skin diseases, snakebites, piles, delayed labour.[2][7][8]
Colchicum autumnaleAncient Egyptian, Greek, European Traditional MedicineCorms, SeedsGout, rheumatism, swelling, pain, dropsy (edema).[1][10][11][12]

Despite their therapeutic benefits, these plants were recognized as highly toxic, and traditional practitioners employed specific detoxification processes ('sodhana') and adhered to strict dosage regimens to ensure safety.[9]

Phytochemical Analysis: Isolating the Active Principles

The primary bioactive compounds in these plants are the alkaloids colchicine and this compound. Modern phytochemical analysis is crucial for standardizing extracts and ensuring the purity of the active compounds.

Preliminary Phytochemical Screening

Initial analysis involves qualitative tests to identify the classes of compounds present. For alkaloids like this compound, standard precipitation and colorimetric tests are employed.

Experimental Protocol: Qualitative Tests for Alkaloids

  • Extraction: An extract of the plant material (e.g., powdered seeds) is prepared using a suitable solvent like ethanol or methanol.

  • Acidification: The extract is acidified with dilute hydrochloric acid (e.g., 2% HCl).

  • Precipitation Tests:

    • Mayer’s Test: A few drops of Mayer’s reagent (potassium mercuric iodide solution) are added to the acidified extract. The formation of a cream or white precipitate indicates the presence of alkaloids.[13]

    • Wagner’s Test: A few drops of Wagner’s reagent (iodine in potassium iodide solution) are added. A reddish-brown precipitate is a positive result.[13]

    • Dragendorff’s Test: Dragendorff’s reagent (potassium bismuth iodide solution) is added, which produces an orange or reddish-brown precipitate in the presence of alkaloids.[14]

Advanced Analytical Techniques

For precise identification and quantification, modern chromatographic and spectroscopic methods are indispensable.[15]

  • High-Performance Liquid Chromatography (HPLC): The most widely used technique for the quantitative analysis of this compound and its derivatives.[16][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used for identification and structural elucidation of alkaloids in complex plant extracts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds but less common for large alkaloids like this compound.[15]

Core Experimental Protocols

This section provides detailed methodologies for the extraction and quantitative analysis of this compound and its derivatives, forming the backbone of research and development.

Extraction and Isolation of this compound from Gloriosa superba Seeds

This protocol focuses on a selective extraction process to separate this compound from the more toxic colchicine.[18]

  • Defatting: The powdered seeds of G. superba are first defatted using a non-polar solvent like hexane to remove lipids.

  • Methanolic Extraction: The defatted seed powder is extracted with methanol, which solubilizes the alkaloids.

  • Concentration: The methanolic extract is concentrated under reduced pressure to yield a syrupy liquid.

  • Aqueous Dilution: The syrup is diluted with water (typically in a 1:4 ratio).

  • Colchicine Removal: The aqueous solution is subjected to liquid-liquid extraction with a non-polar solvent such as chloroform. Colchicine, being less polar, partitions into the chloroform layer, which is then separated and removed.[18]

  • This compound Extraction: The remaining aqueous layer, now enriched with the more polar this compound, is extracted with n-butanol. This compound partitions into the n-butanol layer.[18]

  • Purification: The n-butanol extract is concentrated and can be further purified using techniques like column chromatography to yield high-purity this compound (>90%).[18]

G1 cluster_extraction Extraction & Isolation Workflow Plant Material G. superba Seeds (Powdered) Defatting Defatting (Hexane) Plant Material->Defatting Extraction Methanolic Extraction Defatting->Extraction Concentration Concentrate to Syrup Extraction->Concentration Partitioning1 Dilute with H2O, Extract with Chloroform Concentration->Partitioning1 Partitioning2 Extract Aqueous Layer with n-Butanol Partitioning1->Partitioning2 Aqueous Layer Waste1 Chloroform Layer (Colchicine Removed) Partitioning1->Waste1 Purification Purification (e.g., Column Chromatography) Partitioning2->Purification n-Butanol Layer Waste2 Aqueous Layer (Polar Impurities) Partitioning2->Waste2 FinalProduct High-Purity this compound Purification->FinalProduct

Workflow for this compound Extraction.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Validated HPLC methods are essential for quality control and dosage formulation. The following protocol is a synthesis of validated methods for thiothis compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.[19][20]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm particle size).[16]

    • Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like water or a phosphate buffer). A common composition is Acetonitrile:Water (70:30 v/v).[16][20]

    • Flow Rate: 1.0 mL/min.[16][20]

    • Detection Wavelength: 250-290 nm range, often specifically 260 nm or 286 nm.[19][20]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Standard Solution: A stock solution of pure thiothis compound is prepared in the mobile phase or methanol (e.g., 100 µg/mL).[17]

    • Test Solution: The formulation (e.g., powdered capsules) is accurately weighed, dissolved in methanol, sonicated to ensure complete dissolution, and diluted to a known concentration within the linear range of the assay. The solution is filtered through a 0.45 µm filter before injection.[17]

  • Validation (as per ICH Guidelines): The method must be validated for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[21]

Table 2: Comparison of Validated HPLC Methods for Thiothis compound Quantification

ParameterMethod 1Method 2Method 3
Column Thermo Hypersil Silica (250x4.6mm, 5µ)C18 (250x4mm, 5µ)Hypersil BDS, C-18 (250x4.6mm, 5µ)
Mobile Phase N-Heptane:Methanol:Chloroform:Acetic Acid (70:20:10:0.2)Acetonitrile:Water (70:30)Acetonitrile:Phosphate Buffer (pH 3)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection λ 360 nm286 nm260 nm
Retention Time 7.78 min~3.3 min2.3 min
Reference Int J Pharm Sci Rev Res (2015)[17]RJPBCS (2011)[20]TSI Journals (2014)[19]

Pharmacological Activities and Mechanisms of Action

Modern research has unraveled the molecular mechanisms that explain the traditional uses of this compound-containing plants. The semi-synthetic derivative, thiothis compound, is a potent muscle relaxant with anti-inflammatory and analgesic properties.[4]

Muscle Relaxant Activity: GABAergic and Glycinergic Pathways

Thiothis compound exerts its muscle relaxant effects primarily through the central nervous system. It acts as a competitive antagonist for Gamma-aminobutyric acid type A (GABA-A) receptors and also shows an affinity for strychnine-sensitive glycine receptors.[22][23]

  • GABA-A Receptor Antagonism: By acting as an antagonist at GABA-A receptors, thiothis compound modulates the main inhibitory neurotransmitter system in the brain, leading to muscle relaxation.[4][22] It is important to note that this antagonistic action is also linked to its potential for convulsant activity, precluding its use in seizure-prone individuals.[4][6]

  • Glycinergic Agonism: It also possesses glycomimetic activity, acting on inhibitory glycine receptors, particularly in the spinal cord, which contributes to the relaxation of skeletal muscles.[4][22]

G2 cluster_cns Central Nervous System TCC Thiothis compound GABA_R GABA-A Receptor TCC->GABA_R Competitive Antagonist Glycine_R Glycine Receptor TCC->Glycine_R Agonist/ Modulator Relaxation Muscle Relaxation GABA_R->Relaxation Glycine_R->Relaxation

Mechanism of Muscle Relaxation.
Anti-inflammatory and Anticancer Effects: Inhibition of the NF-κB Pathway

A pivotal mechanism underlying thiothis compound's anti-inflammatory and newly discovered anticancer properties is its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.[24][25] NF-κB is a master transcription factor that regulates genes involved in inflammation, cell survival, and proliferation.[26]

Mechanism of NF-κB Inhibition:

  • Inhibition of IKK: Inactive NF-κB is held in the cytoplasm by an inhibitor protein called IκBα. Inflammatory stimuli (like TNFα or RANKL) activate the IκB kinase (IKK) complex.[27][28] Thiothis compound prevents the activation of IKK.[24]

  • Prevention of IκBα Degradation: By inhibiting IKK, thiothis compound blocks the phosphorylation and subsequent degradation of IκBα.[24]

  • Suppression of p65 Translocation: With IκBα remaining intact, the active subunit of NF-κB (p65) cannot translocate to the nucleus.[24][26]

  • Downregulation of Target Genes: As a result, the transcription of pro-inflammatory and pro-survival genes (e.g., cytokines, Bcl-2, XIAP) is suppressed.[26]

This inhibition of NF-κB has been shown to suppress the proliferation of various cancer cell lines and inhibit osteoclastogenesis (the formation of bone-resorbing cells), suggesting potential applications in treating cancer and metastatic bone loss.[27][28][29][30]

G3 cluster_nucleus Nuclear Events Stimuli Inflammatory Stimuli (e.g., TNFα, RANKL) IKK IKK Complex Stimuli->IKK Activates IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylates IκBα p65 p65/p50 (Active NF-κB) IkBa_p65->p65 IκBα Degradation Nucleus Nucleus p65->Nucleus Translocation Transcription Gene Transcription p65->Transcription Response Inflammation Cell Proliferation Bone Resorption Transcription->Response TCC Thiothis compound Stop TCC->Stop Stop->IKK

Inhibition of the NF-κB Signaling Pathway.

Clinical Efficacy and Safety Profile

The clinical utility of thiothis compound has been evaluated primarily for musculoskeletal conditions, particularly acute low back pain.

Efficacy in Low Back Pain

Multiple randomized controlled trials (RCTs) and subsequent meta-analyses have assessed the efficacy of thiothis compound in reducing pain and improving function in patients with acute low back pain.

Table 3: Summary of Clinical Efficacy of Thiothis compound in Acute Low Back Pain (vs. Placebo)

Time PointOutcome MeasurePooled Mean Difference (MD)95% Confidence Interval (CI)ConclusionReference
2-3 Days VAS Score Reduction-0.49-0.90 to -0.09Statistically significant reduction in pain.Bianconi et al., 2024[31]
5-7 Days VAS Score Reduction-0.82-1.46 to -0.18Statistically significant reduction in pain.Bianconi et al., 2024[31]
Day 3 VAS ScoreSignificantly lower vs. placebo (p < 0.001)N/ASignificant improvement in spontaneous pain.Tüzün et al., 2003[32]
Day 5 Global Evaluation76.8% rated as 'very good/good' (p < 0.0005)N/ASignificant patient-reported improvement.Tüzün et al., 2003[32]

Note: VAS (Visual Analogue Scale) for pain is typically measured on a 0-10 or 0-100 scale. A recent meta-analysis concluded that while the reduction in pain is statistically significant, the clinical impact may be small, as the effect size was below the minimally important difference (MID) of a 1-point reduction on a 0-10 scale.[31][33]

Toxicology and Safety

The transition from a traditional plant remedy to a modern pharmaceutical requires a thorough understanding of its safety profile.

Table 4: Toxicology and Safety Profile of Thiothis compound

AspectFindingRecommendation / ImplicationReference
Genotoxicity A metabolite of thiothis compound can cause aneuploidy (abnormal chromosome numbers) in dividing cells.Considered a risk factor for teratogenicity, impaired male fertility, and potentially cancer. Long-term use and doses exceeding recommendations should be avoided.European Medicines Agency (2013)[34]
Reproductive Toxicity Risk of impaired male fertility and potential harm to a fetus if used during pregnancy.Contraindicated in pregnancy, breastfeeding women, and women of childbearing potential not using effective contraception.European Medicines Agency (2013)[34]
Dosage Limits Oral use: Max 16 mg/day for no more than 7 consecutive days. Intramuscular use: Max 8 mg/day for no more than 5 consecutive days.Strict adherence to dosage and duration limits is crucial to minimize risks.European Medicines Agency (2013)[4]
Hepatotoxicity Rare cases of drug-induced liver injury (elevated AST/ALT) have been reported, which were reversible upon discontinuation.Should be considered a rare hepatotoxic agent. Monitor liver function if signs of liver injury appear.Uyanik et al., 2011[35]
CNS Effects Can induce seizures.Should not be used in individuals prone to seizures.DrugBank[4]

Conclusion and Future Directions

The study of this compound and its derivative, thiothis compound, provides a compelling example of drug discovery rooted in traditional medicine. The historical use of Gloriosa superba and Colchicum autumnale for inflammatory conditions has been scientifically validated through the elucidation of its potent anti-inflammatory and muscle relaxant properties. The inhibition of the NF-κB pathway stands out as a key mechanism, not only explaining its traditional applications but also opening new avenues for research in oncology and bone metabolism disorders.

For drug development professionals, the journey of this compound underscores several key principles:

  • Validation of Traditional Knowledge: Ethnobotanical information can be a valuable starting point for identifying novel therapeutic agents.

  • Importance of Phytochemical Standardization: Rigorous extraction, isolation, and quantification protocols are essential to ensure the consistency, efficacy, and safety of plant-derived compounds.

  • Benefit-Risk Assessment: The discovery of significant safety concerns, such as the potential for aneuploidy, highlights the critical need for comprehensive toxicological evaluation, even for compounds with a long history of use.

Future research should focus on developing analogues of thiothis compound that retain the therapeutic benefits of NF-κB inhibition while minimizing the associated toxicities. Further well-designed clinical trials are also needed to clarify its clinical efficacy and establish a more definitive risk-benefit profile for its various potential applications.

References

Methodological & Application

Application Note and Protocol for the HPLC-UV Determination of Thiocolchicoside

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiocolchicoside is a semi-synthetic sulfur derivative of this compound, a naturally occurring glucoside from the plant Colchicum autumnale. It functions as a muscle relaxant with anti-inflammatory and analgesic properties.[1][2][3] Thiothis compound acts as a competitive antagonist for GABA-A receptors and also inhibits glycine receptors.[2][3] Due to its therapeutic importance, accurate and reliable analytical methods for its quantification in pharmaceutical dosage forms are crucial for quality control and research. This document provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of thiothis compound.

Chemical Properties [2][4][5]

PropertyValue
Molecular FormulaC₂₇H₃₃NO₁₀S
Molecular Weight563.6 g/mol
IUPAC NameN-[(7S)-3-(β-D-glucopyranosyloxy)-1,2-dimethoxy-10-(methylthio)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide
CAS Number602-41-5
AppearanceSolid
SolubilitySoluble in water

Chromatographic Conditions

A variety of HPLC methods have been successfully employed for the analysis of thiothis compound. A summary of commonly used conditions is presented below. The selection of a specific method may depend on the available instrumentation and the sample matrix.

Table 1: Summary of HPLC-UV Methods for Thiothis compound Determination

ParameterMethod 1Method 2Method 3Method 4
Column Synergi™ 4µm Polar-RP 80Å, 150x4.6mm[6]C18, 250mm x 4.6mm, 5µm[7]Hypersil BDS, C-18, 250mm x 4.6mm, 5µm[1]InertSil ODS-3, 250mm x 4.6mm, 5µm[8]
Mobile Phase A: 20mM Sodium Acetate Buffer (pH 5.0) B: MeOH:CH₃CN (20:80) (Gradient)[6]Acetonitrile: Water (70:30 v/v)[7][9]Acetonitrile: Phosphate Buffer (pH 3.0) (Gradient)[1]Phosphate Buffer (pH 6.0): Methanol (30:70 v/v)[8]
Flow Rate 1.0 mL/min[6]1.0 mL/min[7][9]1.0 mL/min[1]1.2 mL/min[8]
Injection Volume Not Specified20 µL[8]Not Specified20 µL[8]
Detection Wavelength 254 nm[6]286 nm[7][9]260 nm[1]255 nm[8]
Retention Time Not Specified~3.3 min[9]~2.3 min[1]~4.6 min[8]

Method Validation Parameters

The validity of an analytical method is crucial for obtaining reliable results. Key validation parameters for the HPLC-UV determination of thiothis compound are summarized below.

Table 2: Summary of Method Validation Data

ParameterMethod 1Method 2Method 3Method 4
Linearity Range (µg/mL) 5 - 15[6]0 - 10[7]10 - 60[1]2 - 6[8]
Correlation Coefficient (r²) > 0.999[6]0.9996[7]0.999[1]> 0.999[8]
Accuracy (% Recovery) Not Specified98.8 - 100.81[9]99.96[1]Not Specified
Precision (%RSD) Not SpecifiedIntraday: 0.17, Interday: 0.63[9]Not SpecifiedNot Specified
LOD (µg/mL) Not Specified0.03[9]Not Specified0.0132[8]
LOQ (µg/mL) Not Specified0.042[9]Not Specified0.04[8]

Detailed Experimental Protocol

This protocol is based on a commonly cited and robust isocratic RP-HPLC method.

1. Materials and Reagents

  • Thiothis compound reference standard (>95% purity)[4]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • 0.45 µm membrane filters

2. Instrumentation

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Data acquisition and processing software.

  • Analytical balance

  • Sonicator

  • pH meter

3. Chromatographic Conditions

  • Column: C18, 250mm x 4.6mm, 5µm particle size

  • Mobile Phase: Acetonitrile: Water (70:30 v/v)[7][9]

  • Flow Rate: 1.0 mL/min[7][9]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

  • Detection Wavelength: 286 nm[7][9]

4. Preparation of Solutions

  • Mobile Phase: Mix acetonitrile and water in a 70:30 ratio. Degas the solution by sonication for 15-20 minutes before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of thiothis compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linearity range (e.g., 2, 4, 6, 8, 10 µg/mL).

5. Sample Preparation (for Capsule/Tablet Dosage Forms)

  • Weigh and finely powder not fewer than 20 tablets/capsules.

  • Accurately weigh a portion of the powder equivalent to 4 mg of thiothis compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 20-30 minutes to ensure complete dissolution of the drug.[8]

  • Make up the volume to 100 mL with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter, discarding the first few mL of the filtrate.[10]

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

6. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each working standard solution and the sample solution into the chromatograph.

  • Record the chromatograms and measure the peak areas.

  • Plot a calibration curve of peak area versus concentration for the standard solutions.

  • Determine the concentration of thiothis compound in the sample solution from the calibration curve.

Workflow and Data Analysis

The following diagrams illustrate the experimental workflow and the logical relationship for method validation.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation hplc_system HPLC System Equilibration prep_mobile_phase->hplc_system prep_standard Standard Solution Preparation injection Inject Samples & Standards prep_standard->injection prep_sample Sample Solution Preparation prep_sample->injection hplc_system->injection chromatogram Data Acquisition (Chromatograms) injection->chromatogram calibration Calibration Curve Generation chromatogram->calibration quantification Quantification of Thiothis compound calibration->quantification

Caption: Experimental workflow for HPLC-UV analysis of thiothis compound.

method_validation method Validated HPLC Method linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision specificity Specificity method->specificity lod LOD method->lod loq LOQ method->loq robustness Robustness method->robustness

Caption: Key parameters for HPLC method validation.

Conclusion

The described HPLC-UV method is simple, rapid, accurate, and precise for the determination of thiothis compound in pharmaceutical dosage forms. The method is suitable for routine quality control analysis and can be adapted for other research purposes. Proper method validation according to ICH guidelines is essential to ensure reliable and reproducible results.

References

Application Notes and Protocols for Colchicine-Induced Chromosome Doubling in Maize Haploids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of colchicine in inducing chromosome doubling in maize haploids, a critical step in the production of doubled haploid (DH) lines for accelerated plant breeding.

Introduction

The production of doubled haploid (DH) lines is a cornerstone of modern maize breeding programs, offering a rapid path to complete homozygosity.[1][2] This process relies on the creation of haploid plants, which are sterile, and the subsequent doubling of their chromosome number to restore fertility and create viable, homozygous diploid lines. Colchicine, an antimitotic agent, is the most commonly used chemical for inducing this chromosome doubling.[1][3] It functions by disrupting microtubule polymerization and interfering with spindle fiber formation during mitosis, leading to the formation of cells with a doubled chromosome number.[3]

This document outlines various methods for colchicine application, presenting comparative data on their efficiency and providing detailed, step-by-step protocols to guide researchers in their experimental design.

Key Parameters for Success

The success of colchicine-induced chromosome doubling is evaluated based on several key metrics[1]:

  • Survival Rate (SR): The percentage of haploid plants that survive after colchicine treatment.

  • Reproduction Rate (RR): The proportion of surviving plants that successfully produce seed.

  • Overall Success Rate (OSR): The proportion of treated haploid seedlings that ultimately yield D1 ears with seeds. This is a comprehensive measure of the efficiency of the entire process.

Data Presentation: Comparison of Colchicine Application Methods

The choice of application method significantly impacts the success of chromosome doubling. Below is a summary of quantitative data from various studies comparing different colchicine treatment protocols.

MethodColchicine ConcentrationTreatment DurationKey Findings & Success RatesReference
Seedling Immersion (Standard Method) 0.04% - 0.06%8 - 12 hoursA widely used method, but often with lower overall success rates compared to newer methods. OSR can be significantly lower than the root and crown immersion method.[1][2][1][4]
Root and Crown Immersion at V2 Stage 0.04% - 0.1%Not specifiedThis method has shown significantly higher Survival Rate (SR), Reproduction Rate (RR), and Overall Success Rate (OSR) compared to the standard seedling immersion.[1][2] Increasing colchicine concentration in this method positively impacts OSR without drastically affecting SR.[2][5][1][2][5]
Seed Immersion 0.05% - 0.3%Not specifiedGenerally shows lower RR and OSR compared to seedling and root/crown immersion methods.[1][1]
Injection into Shoot Apical Meristem 0.125%Single injection of 100 µLAn effective method with the advantage of lower colchicine consumption and reduced toxic waste. Overall success rates have been reported to range from 2.9% to 34%.[6][7][6][7]
Anther Culture with Colchicine in Medium 250 - 1000 mg/l7 daysOptimal doubling was observed at these concentrations, significantly increasing the doubling index compared to controls.[8] Higher concentrations can be detrimental to plant production.[8][8][9]
Haploid Callus Treatment 0.025% - 0.05%24 - 72 hoursTreatment for 24 hours resulted in approximately 50% doubled haploid plants, while 72-hour treatment yielded almost all doubled haploids.[10][10]

Experimental Protocols

The following are detailed protocols for the most effective and commonly cited methods of colchicine application for chromosome doubling in maize haploids.

Protocol 1: Root and Crown Immersion of V2 Seedlings

This method has demonstrated superior doubling rates and is recommended for achieving high efficiency.[1][2]

Materials:

  • Maize haploid seedlings at the V2 stage (two fully expanded leaves)

  • Colchicine solution (0.07% w/v)

  • Dimethyl sulfoxide (DMSO)

  • Beakers or trays

  • Water for rinsing

  • Pots with sterile potting mix

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Procedure:

  • Preparation of Colchicine Solution:

    • Prepare a 0.07% (w/v) colchicine solution in water. For example, dissolve 0.7 g of colchicine in 1 liter of water.

    • Add DMSO to the solution to a final concentration of 0.1% (v/v). DMSO acts as a surfactant to aid colchicine uptake.

    • Safety Precaution: Colchicine is highly toxic. Handle with extreme care using appropriate PPE.

  • Seedling Preparation:

    • Carefully uproot the V2 stage haploid seedlings, taking care not to damage the roots and crown.

    • Gently wash the roots to remove any soil or growing medium.

  • Colchicine Treatment:

    • Place the seedlings in a beaker or tray containing the colchicine solution.

    • Ensure that the entire root system and the crown region (the area where the shoot and root meet) are fully submerged in the solution.

    • The duration of immersion is a critical parameter that may require optimization for different genotypes, but is generally performed for a set period as determined by preliminary experiments (e.g., several hours).

  • Post-Treatment Rinsing and Transplanting:

    • After the treatment period, carefully remove the seedlings from the colchicine solution.

    • Thoroughly rinse the roots and crown with running water to remove any residual colchicine.

    • Immediately transplant the treated seedlings into pots filled with a sterile, well-drained potting mix.

  • Recovery and Growth:

    • Place the transplanted seedlings in a controlled environment (greenhouse) with appropriate light, temperature, and humidity for recovery.

    • Monitor the plants for signs of stress and provide adequate watering.

Protocol 2: Injection of Colchicine into the Shoot Apical Meristem

This method is efficient in terms of chemical usage and waste reduction.[6][7]

Materials:

  • Maize haploid seedlings at the V2 stage

  • Colchicine solution (0.125% w/v)

  • Dimethyl sulfoxide (DMSO)

  • 1 ml insulin syringes with a fine needle

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation of Colchicine Solution:

    • Prepare a 0.125% (w/v) colchicine solution in water.

    • Add DMSO to a final concentration of 0.5% (v/v).

    • Safety Precaution: Handle colchicine with extreme care.

  • Treatment:

    • Identify the basal meristem (growing point) of the V2 haploid seedling.

    • Using an insulin syringe, carefully inject 100 µL of the colchicine solution directly into the seedling's basal meristem.[6]

  • Post-Treatment and Transplanting:

    • Allow the treated seedlings to remain in their current growth medium for one day to recover.

    • The following day, transplant the seedlings to the field or a larger pot.

  • Growth and Monitoring:

    • Provide standard care for maize plants and monitor for successful growth and fertility restoration.

Protocol 3: Anther Culture with Colchicine-Containing Medium

This in vitro method integrates chromosome doubling into the plant regeneration process.[8]

Materials:

  • Maize anthers at the appropriate microspore development stage

  • Induction medium for anther culture

  • Colchicine

  • Sterile petri dishes and culture vessels

  • Laminar flow hood

  • Incubator

Procedure:

  • Preparation of Colchicine-Containing Medium:

    • Prepare the standard anther culture induction medium.

    • Autoclave the medium and allow it to cool.

    • In a laminar flow hood, add a filter-sterilized colchicine stock solution to the medium to achieve a final concentration of 250 mg/l.[8]

  • Anther Culture Initiation:

    • Under sterile conditions, excise anthers from surface-sterilized maize tassels.

    • Plate the anthers on the colchicine-containing induction medium.

  • Incubation:

    • Incubate the cultured anthers in the dark at a controlled temperature (e.g., 14°C) for the first 7 days of culture.[8]

  • Subculture and Regeneration:

    • After the initial 7-day treatment, transfer the anthers to a fresh, colchicine-free induction medium.

    • Continue the standard anther culture protocol for embryo-like structure formation and plantlet regeneration.

  • Plantlet Acclimatization:

    • Once plantlets have developed, transfer them to a rooting medium and subsequently acclimatize them to greenhouse conditions.

Visualizations

Signaling Pathway and Experimental Workflows

cluster_0 Mechanism of Colchicine Action Colchicine Colchicine Tubulin Tubulin Dimers Colchicine->Tubulin Binds to Microtubule Microtubule Polymerization Colchicine->Microtubule Inhibits Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Metaphase Metaphase Arrest Spindle->Metaphase Chromosome Chromosome Segregation Failure Metaphase->Chromosome Doubling Chromosome Doubling (Polyploidy) Chromosome->Doubling

Caption: Mechanism of colchicine-induced chromosome doubling.

cluster_1 Root and Crown Immersion Workflow Start Haploid Seedling (V2 Stage) Prepare Prepare 0.07% Colchicine + 0.1% DMSO Solution Start->Prepare Immerse Immerse Roots and Crown Prepare->Immerse Rinse Rinse with Water Immerse->Rinse Transplant Transplant to Soil Rinse->Transplant Grow Grow in Greenhouse Transplant->Grow End Doubled Haploid Plant Grow->End

Caption: Workflow for the root and crown immersion method.

cluster_2 Apical Meristem Injection Workflow Start Haploid Seedling (V2 Stage) Prepare Prepare 0.125% Colchicine + 0.5% DMSO Solution Start->Prepare Inject Inject 100 µL into Basal Meristem Prepare->Inject Recover Recover for 24 hours Inject->Recover Transplant Transplant to Field/Pot Recover->Transplant End Doubled Haploid Plant Transplant->End

Caption: Workflow for the apical meristem injection method.

References

Application Notes and Protocols for Colchicine Site Competitive Tubulin Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for commonly used assays to identify and characterize compounds that bind to the colchicine site on β-tubulin. Understanding the interaction of small molecules with this site is crucial for the development of novel anticancer agents that disrupt microtubule dynamics.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential for various cellular processes, including mitosis, intracellular transport, and maintenance of cell shape. The colchicine binding site, located at the interface between α- and β-tubulin, is a key target for anticancer drug development.[1] Inhibitors that bind to this site disrupt microtubule polymerization, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[2] Colchicine site inhibitors (CSIs) have shown promise in overcoming multidrug resistance and targeting tumor vasculature.[3]

This document outlines three widely used in vitro methods to screen for and characterize novel CSIs: Fluorescence-Based Competitive Binding Assays, Scintillation Proximity Assays (SPA), and Radiolabeled [3H]-Colchicine Competitive Binding Assays. Additionally, a protocol for a tubulin polymerization assay is provided as a primary screening method to identify compounds that affect microtubule dynamics.

Principles of Colchicine Site Competitive Assays

Competitive binding assays are based on the principle that a test compound (unlabeled ligand) will compete with a known ligand (labeled probe or radioligand) that has a high affinity for the colchicine binding site on tubulin. The displacement of the labeled ligand by the test compound is measured, and from this, the inhibitory concentration (IC50) and binding affinity (Ki) of the test compound can be determined.

Experimental Protocols

Tubulin Polymerization Assay

This assay is often used as an initial screen to identify compounds that inhibit or enhance tubulin polymerization.

Principle: Tubulin polymerization can be monitored by measuring the increase in turbidity (light scattering) at 340 nm as microtubules form.[4]

Protocol:

  • Prepare a reaction mixture containing purified tubulin (e.g., 40 µM porcine brain tubulin) in a suitable buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA, and 5% glycerol) supplemented with 1.0 mM GTP.[5]

  • Add the test compound at various concentrations (or DMSO as a vehicle control) to the wells of a 96-well plate.

  • Initiate polymerization by adding the tubulin reaction mixture to the wells.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance against time to generate polymerization curves.

  • The IC50 value is the concentration of the compound that inhibits the extent of tubulin polymerization by 50% compared to the control.

Fluorescence-Based Competitive Binding Assay

This assay utilizes the change in fluorescence properties of a probe upon binding to tubulin.

Principle: The intrinsic fluorescence of colchicine increases upon binding to tubulin.[6] A test compound that competes for the same binding site will displace colchicine, leading to a decrease in fluorescence. Alternatively, a fluorescently labeled colchicine analog or a probe that binds to the colchicine site can be used, where displacement by a competitor alters its fluorescence polarization.

Protocol (using intrinsic colchicine fluorescence): [6][7]

  • Prepare a solution of purified tubulin (e.g., 3 µM) in a suitable buffer.

  • Add colchicine (e.g., 4 µM) to the tubulin solution.

  • Add the test compound at various concentrations. Use a known CSI (e.g., nocodazole) as a positive control and a compound that binds to a different site (e.g., paclitaxel) as a negative control.

  • Incubate the mixture at 37°C for 60 minutes.

  • Measure the fluorescence intensity (e.g., excitation at 350 nm, emission at 435 nm).

  • Plot the percentage of fluorescence inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Scintillation Proximity Assay (SPA)

SPA is a homogeneous and high-throughput method that avoids separation steps.[8]

Principle: Biotinylated tubulin is captured by streptavidin-coated SPA beads containing a scintillant. When [3H]-colchicine binds to the tubulin, the emitted β-particles are close enough to excite the scintillant, producing a light signal. A competing compound will displace [3H]-colchicine, reducing the signal.[8][9]

Protocol: [8][9]

  • In a microplate, incubate biotin-labeled tubulin with the unlabeled test compound at various concentrations.

  • Add a constant concentration of [3H]-colchicine.

  • Incubate to allow binding to reach equilibrium.

  • Add streptavidin-labeled SPA beads and incubate further to allow the biotin-streptavidin interaction.

  • Measure the light emission using a scintillation counter.

  • The dissociation constant (Kd) for colchicine and the inhibition constants (Ki) for the test compounds can be determined from the competition curves.[9]

Radiolabeled [3H]-Colchicine Competitive Binding Assay

This is a traditional and robust method for studying colchicine site binders.

Principle: This assay measures the ability of a test compound to compete with radiolabeled [3H]-colchicine for binding to tubulin. The tubulin-ligand complexes are then separated from the unbound radioligand, and the amount of bound radioactivity is quantified.

Protocol: [10][11]

  • Incubate purified tubulin (e.g., 3 µM) with a fixed concentration of [3H]-colchicine (e.g., 2.5 nM to 50 nM) and varying concentrations of the test compound.[10][11]

  • Incubate the mixture at 30-37°C for 30-180 minutes to reach binding equilibrium.[10][11]

  • Separate the tubulin-bound [3H]-colchicine from the free radioligand. This can be achieved by:

    • Filtration: Pass the reaction mixture through a filter that retains the protein-ligand complex, followed by washing.[11]

    • DEAE-Sephadex Gel Chromatography: Apply the sample to a DEAE Sephadex column, which binds the tubulin-ligand complex. Wash the column to remove unbound ligand, and then elute the complex.[10]

  • Quantify the radioactivity in the bound fraction using a scintillation counter.

  • Plot the percentage of inhibition of [3H]-colchicine binding versus the concentration of the test compound to determine the IC50 value.

Data Presentation

Quantitative data from competitive binding assays are typically presented as IC50 values (the concentration of inhibitor required to displace 50% of the labeled ligand) and Ki values (the inhibition constant, which reflects the binding affinity of the inhibitor).

Table 1: IC50 Values for Tubulin Polymerization Inhibition of Known Colchicine Site Inhibitors

CompoundIC50 (µM) for Tubulin Polymerization InhibitionReference
Colchicine2.68 - 10.6[12][13]
Combretastatin A-4 (CA-4)2.1 - 2.9[12][14]
Nocodazole~5[4]
Podophyllotoxin--
G1313.5[15][16]
E2716.1[15][16]
Compound 970.79[12]
Compound 530.44[12]
Compound 871.6[12]
St. 361.7[13]
St. 5914[13]
St. 611.20[13]
Compound 66.6[17]
Compound 118.2[17]
Compound 1211.4[17]

Table 2: Binding Affinity (Ki or Kd) of Colchicine and its Analogs

CompoundKi or Kd (µM)Assay MethodReference
Colchicine1.4 (Kd)Scintillation Proximity Assay[8][9]
Colchicine1200 (Kd, nM)[3H] Colchicine Binding[11]
Colchicine AnalogsVaries-[18]

Visualization of Pathways and Workflows

Signaling Pathway of Tubulin Polymerization and Inhibition

The following diagram illustrates the dynamic process of microtubule formation and the mechanism of action of colchicine site inhibitors.

Tubulin_Pathway cluster_0 Microtubule Dynamics cluster_1 Inhibition by Colchicine Site Binders Tubulin αβ-Tubulin Dimers GTP_Tubulin GTP-Tubulin Tubulin->GTP_Tubulin GTP Binding Protofilament Protofilament GTP_Tubulin->Protofilament Polymerization Tubulin_CSI Tubulin-CSI Complex GTP_Tubulin->Tubulin_CSI GDP_Tubulin GDP-Tubulin GDP_Tubulin->Tubulin GDP/GTP Exchange Microtubule Microtubule Protofilament->Microtubule Assembly Microtubule->GDP_Tubulin GTP Hydrolysis (Depolymerization) CSI Colchicine Site Inhibitor (CSI) CSI->GTP_Tubulin Binding to β-tubulin Tubulin_CSI->Protofilament Inhibition of Polymerization

Caption: Tubulin polymerization and inhibition by colchicine site binders.

Experimental Workflow for a Colchicine Site Competitive Binding Assay

This diagram outlines the general steps involved in performing a competitive binding assay to identify colchicine site inhibitors.

Assay_Workflow cluster_workflow Competitive Binding Assay Workflow Start Start Preparation Prepare Reagents: - Purified Tubulin - Labeled Ligand (e.g., [3H]-Colchicine) - Test Compounds Start->Preparation Incubation Incubate Tubulin, Labeled Ligand, and Test Compound Preparation->Incubation Separation Separate Bound from Free Labeled Ligand Incubation->Separation Detection Quantify Bound Labeled Ligand Separation->Detection Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 and Ki Detection->Analysis End End Analysis->End

Caption: General workflow for a colchicine site competitive binding assay.

Application Notes

Advantages and Disadvantages of Different Assays:

  • Tubulin Polymerization Assay:

    • Advantages: Simple, rapid, and suitable for high-throughput screening. It can identify both inhibitors and enhancers of polymerization.

    • Disadvantages: It does not directly confirm binding to the colchicine site. Compounds may affect polymerization through other mechanisms.

  • Fluorescence-Based Assays:

    • Advantages: Homogeneous format (no separation steps), high sensitivity, and amenable to high-throughput screening. Non-radioactive.

    • Disadvantages: Requires a suitable fluorescent probe. Potential for interference from fluorescent compounds.

  • Scintillation Proximity Assay (SPA):

    • Advantages: Homogeneous, high-throughput, and sensitive. Reduces radioactive waste compared to traditional methods.[8]

    • Disadvantages: Requires specialized SPA beads and a scintillation counter. Biotinylation of tubulin may affect ligand binding.

  • Radiolabeled [3H]-Colchicine Binding Assay:

    • Advantages: Direct and quantitative measurement of binding to the colchicine site. Considered a "gold standard" method.

    • Disadvantages: Involves handling of radioactivity, is more labor-intensive due to separation steps, and generates radioactive waste.

Troubleshooting:

  • High Background Signal:

    • In fluorescence assays, check for autofluorescence of compounds or buffer components.

    • In radioactive assays, ensure complete separation of bound and free ligand. Optimize washing steps.

  • Low Signal-to-Noise Ratio:

    • Optimize concentrations of tubulin and labeled ligand.

    • Ensure the purity and activity of the tubulin preparation.

  • Poor Reproducibility:

    • Ensure accurate and consistent pipetting.

    • Control temperature and incubation times precisely.

    • Use high-quality reagents and check for batch-to-batch variability.

Applications in Drug Discovery:

  • High-Throughput Screening (HTS): Fluorescence-based assays and SPA are well-suited for screening large compound libraries to identify initial hits.

  • Lead Optimization: All described assays can be used to determine the structure-activity relationship (SAR) of a series of compounds, guiding the chemical synthesis of more potent and selective inhibitors.

  • Mechanism of Action Studies: These assays confirm that a compound's antiproliferative activity is due to its interaction with the colchicine binding site on tubulin.

By employing these assays, researchers can effectively identify and characterize novel colchicine site inhibitors, paving the way for the development of new and improved cancer therapeutics.

References

Application Notes & Protocols: Extraction and Isolation of Colchicoside from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed methodologies for the extraction and isolation of colchicoside, a valuable natural product, from plant sources. The protocols are designed to be reproducible and scalable for research and development purposes.

Introduction

This compound, a glucoside of the alkaloid colchicine, is a compound of significant interest in the pharmaceutical industry for its anti-inflammatory and muscle relaxant properties. It is primarily extracted from plant species of the Colchicum and Gloriosa genera. This application note details various methods for its extraction and purification, providing quantitative data and step-by-step protocols to guide researchers in obtaining high-purity this compound.

Plant Material

The primary plant sources for this compound extraction are the seeds and corms of Colchicum autumnale (autumn crocus) and the seeds of Gloriosa superba (glory lily)[1][2][3]. The concentration of this compound can vary depending on the plant part, geographical location, and harvest time. For optimal yield, it is recommended to use dried and finely powdered plant material.

Extraction Methodologies

Several methods have been developed for the extraction of this compound from plant material. The choice of method depends on the desired scale, efficiency, and available equipment.

Conventional Solvent Extraction

Conventional methods involve the use of organic solvents to extract this compound and related alkaloids. These methods are widely used due to their simplicity and effectiveness.

  • Maceration and Percolation: This is a common and straightforward method involving soaking the plant material in a solvent, followed by the slow passage of the solvent through the material.

  • Soxhlet Extraction: A continuous extraction method that offers high efficiency by repeatedly washing the plant material with fresh, distilled solvent.

Supercritical Fluid Extraction (SFE)

SFE is a more modern and environmentally friendly technique that utilizes supercritical carbon dioxide (CO2) as the primary solvent. It offers advantages such as high selectivity and reduced use of organic solvents[4][5]. A co-solvent, such as methanol or water, is often required to enhance the extraction efficiency of polar compounds like this compound[5].

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular contents into the solvent. This method can significantly reduce extraction time and improve yield.

Quantitative Data Summary

The following tables summarize quantitative data from various extraction and purification studies, allowing for a comparison of different methodologies.

Table 1: Extraction Yields of this compound and Related Alkaloids from Gloriosa superba

Extraction MethodSolvent SystemPlant PartAnalyteYield/ContentPurityReference
Percolation & Maceration80% EthanolSeedsThis compound2.52% w/w in crude extract-[6][7]
Percolation & Maceration80% EthanolSeedsColchicine3.22% w/w in crude extract-[6][7]
Methanolic ExtractionMethanolSeedsThis compound->90%[1]
Supercritical Fluid Extraction (CO2)CO2 with 3% water as co-solventSeedsColchicine93.6% (w/w) recovery99.82% after purification[4][8]

Table 2: Supercritical Fluid Extraction (SFE) Parameters for Alkaloids from Colchicum autumnale

ParameterValueReference
PressureOptimized for CO2 density of 0.90 g/mL[5]
TemperatureOptimized for CO2 density of 0.90 g/mL[5]
Co-solvent3% Methanol[5]
Extraction Time110 minutes[5]
Recovery>98% for colchicine, 3-demethylcolchicine, and this compound[5]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction and Liquid-Liquid Partitioning of this compound from Gloriosa superba Seeds

This protocol is adapted from established methods for the differential extraction of colchicine and this compound[1][6][7].

Materials and Reagents:

  • Dried, powdered Gloriosa superba seeds

  • Methanol

  • Chloroform

  • n-Butanol

  • Deionized water

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Defatting (Optional but Recommended): Extract the powdered seeds with a non-polar solvent like hexane or petroleum ether to remove lipids, which can interfere with subsequent extraction steps.

  • Methanolic Extraction: a. Macerate the defatted seed powder in methanol (e.g., 1:10 solid-to-solvent ratio) for 24-48 hours at room temperature with occasional stirring. b. Filter the mixture and collect the methanolic extract. Repeat the extraction process on the plant residue to ensure complete extraction. c. Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a syrupy liquid.

  • Separation of Colchicine: a. Dilute the syrupy liquid with deionized water (e.g., 1:4 syrup-to-water ratio). b. Perform liquid-liquid partitioning by extracting the aqueous solution with chloroform in a separatory funnel. Repeat the chloroform extraction three times. c. The chloroform phase will contain the less polar colchicine. The aqueous phase, which is retained, is rich in the more polar this compound.

  • Isolation of this compound: a. Extract the remaining aqueous layer with n-butanol. The n-butanol will selectively extract the this compound, leaving highly polar impurities in the aqueous phase[1]. b. Combine the n-butanol fractions and concentrate under reduced pressure to yield crude this compound.

  • Purification: a. The crude this compound can be further purified by column chromatography using silica gel. b. The final step involves crystallization from a suitable solvent to obtain high-purity this compound.

Protocol 2: Supercritical Fluid Extraction (SFE) of this compound and Related Alkaloids from Colchicum autumnale Seeds

This protocol is based on the principles of SFE for tropolone alkaloids[5].

Materials and Reagents:

  • Dried, powdered Colchicum autumnale seeds

  • Supercritical Fluid Extractor

  • Liquid CO2

  • Methanol (HPLC grade)

  • HPLC system for quantification

Procedure:

  • Sample Preparation: Load the powdered seeds into the extraction vessel of the SFE system.

  • SFE Parameters: a. Set the extraction temperature and pressure to achieve a CO2 density of 0.90 g/mL. b. Introduce methanol as a co-solvent at a concentration of 3% of the CO2 flow rate. c. Maintain a constant CO2 flux (e.g., 1.5 mL/min).

  • Extraction: a. Perform the extraction for a total of 110 minutes. b. The extracted alkaloids are collected in a separator.

  • Quantification and Purification: a. The collected extract can be analyzed by HPLC to determine the concentration of this compound. b. Further purification can be achieved using chromatographic techniques as described in Protocol 1.

Visualizations

Workflow for Conventional Extraction and Isolation of this compound

Extraction_Workflow Plant_Material Dried, Powdered Plant Material (Gloriosa superba seeds) Defatting Defatting with Hexane (Optional) Plant_Material->Defatting Methanol_Extraction Maceration with Methanol Defatting->Methanol_Extraction Concentration1 Concentration (Rotary Evaporator) Methanol_Extraction->Concentration1 Syrupy_Extract Syrupy Liquid Concentration1->Syrupy_Extract Dilution Dilution with Water Syrupy_Extract->Dilution Partitioning1 Liquid-Liquid Partitioning (with Chloroform) Dilution->Partitioning1 Chloroform_Phase Chloroform Phase (Contains Colchicine) Partitioning1->Chloroform_Phase Less Polar Aqueous_Phase1 Aqueous Phase (Rich in this compound) Partitioning1->Aqueous_Phase1 More Polar Partitioning2 Liquid-Liquid Partitioning (with n-Butanol) Aqueous_Phase1->Partitioning2 Butanol_Phase n-Butanol Phase (Contains this compound) Partitioning2->Butanol_Phase Aqueous_Waste Aqueous Waste (Polar Impurities) Partitioning2->Aqueous_Waste Concentration2 Concentration Butanol_Phase->Concentration2 Crude_this compound Crude this compound Concentration2->Crude_this compound Purification Purification (Column Chromatography) Crude_this compound->Purification Pure_this compound High-Purity this compound Purification->Pure_this compound SFE_Workflow Plant_Material Dried, Powdered Plant Material (Colchicum autumnale seeds) Extraction_Vessel Extraction Vessel Plant_Material->Extraction_Vessel SFE_System Supercritical Fluid Extractor SFE_System->Extraction_Vessel Supercritical Fluid CO2_Input Liquid CO2 CO2_Input->SFE_System Methanol_Input Methanol (Co-solvent) Methanol_Input->SFE_System Separator Separator Extraction_Vessel->Separator Crude_Extract Crude Alkaloid Extract Separator->Crude_Extract Analysis HPLC Analysis Crude_Extract->Analysis Purification Further Purification Crude_Extract->Purification Pure_this compound Pure this compound Purification->Pure_this compound

References

Application Notes and Protocols for the Analysis of Thiocolchicoside in Biological Samples using LC-MS Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocolchicoside is a semi-synthetic derivative of the naturally occurring compound this compound from the seeds of Gloriosa superba.[1] It is widely used as a muscle relaxant with anti-inflammatory and analgesic properties.[1][2] Thiothis compound functions as a competitive antagonist for gamma-aminobutyric acid type A (GABA-A) receptors and also exhibits activity at glycine receptors, which contributes to its muscle relaxant effects. Given its therapeutic importance, robust and sensitive analytical methods are crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring in biological matrices.[1][3]

Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the preferred technique for the quantitative analysis of thiothis compound in biological samples due to its high selectivity, sensitivity, and speed.[1] This document provides detailed application notes and protocols for the analysis of thiothis compound in human plasma using a validated LC-MS/MS method.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of a validated LC-MS/MS method for the determination of thiothis compound in human plasma.[4]

Table 1: Linearity and Sensitivity of the LC-MS/MS Method [4]

ParameterThiothis compound
Linearity Range6 - 120 ng/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)3 ng/mL

Table 2: Accuracy and Precision of the LC-MS/MS Method [4]

Quality Control SampleConcentration (ng/mL)Mean Measured Concentration (ng/mL) ± SDCV (%)Accuracy (%)
Lower Quality Control (LQC)65.67 ± 0.020.494.5

Note: The original source provides limited data on accuracy and precision. The table reflects the available information. For a comprehensive validation, multiple QC levels (Low, Medium, High) should be assessed.

Experimental Protocols

This section details the methodology for the analysis of thiothis compound in human plasma by LC-MS/MS.[4]

Materials and Reagents
  • Standards: Thiothis compound (working standard), Etodolac (Internal Standard - IS)

  • Solvents: Acetonitrile (LC grade), Methanol (LC grade)

  • Buffers: Ammonium Acetate (Analytical grade)

  • Water: LC grade water (from a Milli-Q system or equivalent)

  • Biological Matrix: Human plasma

Instrumentation
  • Liquid Chromatography System: Shimadzu gradient HPLC system with LC-10 AT-VP pumps or equivalent.

  • Mass Spectrometer: Shimadzu LC-MS/MS 8030 triple quadrupole mass spectrometer with an electrospray ionization (ESI) interface or equivalent.

  • Data System: LabSolutions data station or equivalent.

  • Other Equipment: Sartorius digital balance, Systronics pH meter, ultra-sonicator, centrifuge, vortex mixer.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (Etodolac).

  • Add 1 mL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue with 100 µL of the mobile phase.

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Liquid Chromatography Method
  • Column: Hibar® C18 (5 µm, 50 x 4.6 mm i.d.)

  • Mobile Phase: Acetonitrile and 10mM Ammonium Acetate buffer (pH 4.0) in an 80:20 v/v ratio.

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: Ambient

Mass Spectrometry Method
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode for Thiothis compound.

  • Analyzer: Triple Quadrupole

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Thiothis compound: Specific precursor and product ions to be determined during method development.

    • Etodolac (IS): Specific precursor and product ions to be determined during method development.

  • Source Parameters:

    • Interface Voltage: 4.5 kV

    • Nebulizing Gas Flow: 3 L/min

    • Drying Gas Flow: 15 L/min

    • Heat Block Temperature: 400°C

    • DL Temperature: 250°C

Calibration and Quality Control
  • Prepare a series of calibration standards by spiking known concentrations of thiothis compound into blank human plasma to cover the linearity range (e.g., 6, 12, 24, 48, 96, and 120 ng/mL).

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

  • Process the calibration standards and QC samples along with the unknown samples using the protein precipitation method described above.

  • Construct a calibration curve by plotting the peak area ratio of thiothis compound to the internal standard against the nominal concentration of thiothis compound.

  • Determine the concentration of thiothis compound in the unknown samples and QC samples by interpolating from the calibration curve.

Visualizations

Experimental Workflow for Thiothis compound Analysis

experimental_workflow sample Human Plasma Sample is_add Add Internal Standard (Etodolac) sample->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject analysis Data Acquisition and Analysis inject->analysis

Caption: Workflow for the preparation of human plasma samples for LC-MS/MS analysis.

Logical Relationship of the Bioanalytical Method

logical_relationship method Bioanalytical Method sample_prep Sample Preparation method->sample_prep lc_sep LC Separation method->lc_sep ms_detect MS/MS Detection method->ms_detect validation Method Validation method->validation protein_precip Protein Precipitation sample_prep->protein_precip c18_column C18 Column lc_sep->c18_column esi_mrm ESI - MRM ms_detect->esi_mrm linearity Linearity & Range validation->linearity accuracy Accuracy & Precision validation->accuracy sensitivity Sensitivity (LOD/LOQ) validation->sensitivity

Caption: Key components of the LC-MS/MS bioanalytical method for thiothis compound.

References

Application Notes and Protocols: Clonogenic Assay for Evaluating Thiocolchicoside's Effect on Cell Colony Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The clonogenic assay, or colony formation assay, is a pivotal in vitro cell survival assay used to determine the ability of a single cell to undergo unlimited division and form a colony. This application note provides a detailed protocol for utilizing the clonogenic assay to assess the cytotoxic and anti-proliferative effects of thiocolchicoside, a semi-synthetic derivative of colchicine, on cancer cell lines. Thiothis compound, traditionally used as a muscle relaxant with anti-inflammatory and analgesic properties, has demonstrated potential as an anticancer agent through its inhibitory effects on cell proliferation and colony formation.[1][2] This is largely attributed to its ability to downregulate the NF-κB signaling pathway, a key regulator of inflammation and tumorigenesis.[1][3][4][5]

This document offers a comprehensive guide for researchers to effectively design, execute, and interpret clonogenic assays with thiothis compound, including detailed experimental protocols, data presentation guidelines, and a visual representation of the underlying signaling pathway.

Data Presentation

The following tables summarize the dose-dependent effect of thiothis compound on the colony formation of various cancer cell lines as reported in scientific literature.

Table 1: Effect of Thiothis compound on Colony Formation of HCT-116 Human Colon Cancer Cells

Thiothis compound Concentration (µM)Observed Effect on Colony FormationReference
25Minimal effect[6]
50Complete suppression[6]
100Complete suppression[6]

Table 2: Proliferation Inhibition of Various Cancer Cell Lines by Thiothis compound

Cell LineCancer TypeObserved Proliferation InhibitionReference
KBM5, JurkatLeukemiaYes[1][2][6]
U266MyelomaYes[6]
Caco-2, HT-29Colon CancerYes[6]
MCF-7Breast CancerYes[6]
SCC4Squamous Cell CarcinomaYes[6]
A293Kidney CancerYes[6]

Experimental Protocols

This section provides a detailed methodology for performing a clonogenic assay to evaluate the effect of thiothis compound. The protocol is generalized and may require optimization for specific cell lines and laboratory conditions.

Materials
  • Cancer cell line of interest (e.g., HCT-116)[6][7][8]

  • Complete cell culture medium (e.g., McCoy's 5A for HCT-116)[7][8]

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution[9]

  • Phosphate-Buffered Saline (PBS)

  • Thiothis compound (to be dissolved in a suitable solvent, e.g., DMSO)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

  • Hemocytometer or automated cell counter[9]

  • Trypan Blue solution

  • Fixation solution (e.g., 10% neutral buffered formalin or methanol:acetic acid 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)[10]

  • Microscope for colony counting

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_seeding Cell Seeding & Treatment cluster_incubation Incubation & Colony Formation cluster_analysis Colony Staining & Analysis cell_culture Maintain Cell Culture harvest Harvest & Count Cells cell_culture->harvest viability Assess Viability (Trypan Blue) harvest->viability seed Seed Cells in 6-well Plates viability->seed attach Allow Attachment (Overnight) seed->attach treat Treat with Thiothis compound attach->treat incubate Incubate (7-14 days) treat->incubate media_change Change Media Periodically fix Fix Colonies media_change->fix stain Stain with Crystal Violet fix->stain count Count Colonies stain->count data_analysis Calculate PE & SF count->data_analysis

Caption: Experimental workflow for the clonogenic assay.
Detailed Protocol

1. Cell Culture and Maintenance:

  • Culture the chosen cancer cell line (e.g., HCT-116) in the recommended complete medium supplemented with 10% FBS and 1% penicillin-streptomycin.[7][8]

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[7][8]

  • Subculture the cells as needed to maintain them in the exponential growth phase.

2. Cell Preparation and Seeding:

  • Harvest the cells by trypsinization.[9]

  • Resuspend the cells in complete medium and perform a cell count using a hemocytometer or an automated cell counter.[9]

  • Assess cell viability using the Trypan Blue exclusion method. Viability should be >95%.

  • Based on the plating efficiency of your cell line (determined in a preliminary experiment), calculate the number of cells to be seeded. A typical starting point for HCT-116 cells is 500 cells per well in a 6-well plate.[6]

  • Seed the calculated number of cells into each well of a 6-well plate. Include triplicate wells for each condition (control and different thiothis compound concentrations).

  • Incubate the plates overnight to allow the cells to attach.[6]

3. Thiothis compound Treatment:

  • Prepare a stock solution of thiothis compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of thiothis compound in complete medium to achieve the desired final concentrations (e.g., 25, 50, and 100 µM).[6]

  • Include a vehicle control (medium with the same concentration of the solvent used for thiothis compound).

  • Remove the medium from the wells and add the medium containing the different concentrations of thiothis compound or the vehicle control.

  • Incubate the plates for a duration relevant to the experimental question (e.g., 24 hours).[6]

4. Incubation and Colony Formation:

  • After the treatment period, remove the medium containing thiothis compound and replace it with fresh, drug-free complete medium.

  • Incubate the plates for 7-14 days, or until colonies in the control wells are visible and consist of at least 50 cells.[10][11]

  • Change the medium every 2-3 days to ensure adequate nutrient supply.

5. Colony Fixation and Staining:

  • Carefully aspirate the medium from the wells.

  • Gently wash the wells with PBS.

  • Add the fixation solution to each well and incubate for 10-15 minutes at room temperature.

  • Remove the fixation solution and allow the plates to air dry.

  • Add the crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.[10]

  • Gently wash the plates with tap water to remove excess stain and allow them to air dry.

6. Data Acquisition and Analysis:

  • Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.[12] Counting can be done manually using a microscope or with automated colony counting software.

  • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:[13][14][15][16]

    • Plating Efficiency (PE):

    • Surviving Fraction (SF):

  • Plot the surviving fraction as a function of thiothis compound concentration to generate a dose-response curve.

Signaling Pathway

Thiothis compound exerts its anti-proliferative effects, at least in part, by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][3][4] This pathway is constitutively active in many cancer types and promotes cell survival, proliferation, and inflammation. Thiothis compound has been shown to inhibit the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[4][5] This action sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its nuclear translocation and the transcription of target genes involved in cell survival and proliferation.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF_R TNF Receptor IKK IKK Complex TNF_R->IKK Activates IkBa_p65 IκBα-p65/p50 Complex IKK->IkBa_p65 Phosphorylates IκBα p65 p65/p50 (NF-κB) IkBa_p65->p65 Degradation of IκBα IkBa_P p-IκBα p65_nuc p65/p50 p65->p65_nuc Translocates Thiothis compound Thiothis compound Thiothis compound->IKK Inhibits DNA DNA p65_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation TNF TNFα TNF->TNF_R Binds

Caption: Thiothis compound's inhibition of the NF-κB pathway.

Conclusion

The clonogenic assay is a robust method for quantifying the long-term effects of therapeutic compounds on the reproductive integrity of cancer cells. This application note provides a detailed framework for utilizing this assay to investigate the anti-cancer properties of thiothis compound. By following the outlined protocols and understanding the underlying molecular mechanisms, researchers can generate reliable and reproducible data to further elucidate the potential of thiothis compound as a novel anti-neoplastic agent.

References

Troubleshooting & Optimization

Technical Support Center: Forced Degradation Studies of Thiocolchicoside

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of thiocolchicoside.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the typical stress conditions applied in forced degradation studies of thiothis compound?

A1: Forced degradation studies for thiothis compound, as outlined by ICH guidelines, typically involve exposure to a variety of stress conditions to assess its stability.[1] These conditions include:

  • Acidic Hydrolysis: Treatment with acids like hydrochloric acid (HCl).[2]

  • Alkaline Hydrolysis: Treatment with bases such as sodium hydroxide (NaOH).[2]

  • Oxidative Degradation: Exposure to oxidizing agents like hydrogen peroxide (H₂O₂).[1]

  • Thermal Degradation: Exposing the drug substance to dry heat.[2]

  • Photolytic Degradation: Exposing the drug substance to UV or fluorescent light.[1][3]

Q2: I am seeing significant degradation of thiothis compound under acidic and alkaline conditions. Is this expected?

A2: Yes, this is a common observation. Thiothis compound is known to be susceptible to degradation under both acidic and basic conditions.[4] Studies have shown significant loss of the active pharmaceutical ingredient (API) under these hydrolytic stresses.[1] For instance, one study reported only 62.15% drug recovery after acid-base degradation.[1] The primary degradation products under these conditions are often related to the hydrolysis of the glycosidic bond and other structural changes.[4][5]

Q3: My oxidative degradation results show a very high level of degradation. How can I control this to achieve the optimal 20-80% degradation?

A3: Thiothis compound is highly sensitive to oxidative stress.[1] One study reported as low as 24.19% drug recovery under oxidative hydrolysis conditions.[1] If you are observing excessive degradation, consider the following adjustments to your protocol:

  • Lower the concentration of the oxidizing agent: If you are using 3% H₂O₂, try reducing it to 1% v/v.[6]

  • Reduce the exposure time: Shorten the duration of the experiment.

  • Decrease the temperature: Perform the study at room temperature instead of elevated temperatures.[6]

The goal is to induce partial degradation to identify the degradation products, not to completely degrade the drug.

Q4: I am not observing any significant degradation under thermal or photolytic stress. Is my experimental setup incorrect?

A4: It is not uncommon to observe minimal degradation of thiothis compound under dry heat and photolytic conditions.[1][6][7] For example, one study reported 96.98% drug recovery after dry heat exposure and 81.07% after exposure to fluorescent light, indicating relative stability under these conditions.[1] If you need to induce degradation, you might consider more stringent conditions, such as higher temperatures or longer exposure times to light, but the inherent stability of the molecule to these specific stressors is a key finding of the study.

Q5: What are the major degradation products of thiothis compound that I should be looking for?

A5: The primary degradation products (DPs) of thiothis compound that have been identified and characterized are:

  • D1SO (Thiothis compound S-oxide): A major product of oxidative degradation.[4][5][8]

  • D3 (3-O-demethylthiocolchicine): A key product of acid/base catalyzed hydrolysis.[4][5][8]

  • Other identified degradation products include D1SO₂, D2, and D4.[4][8]

D1SO and D3 are often considered key stability indicators for oxidative and hydrolytic stress conditions, respectively.[4][8]

Q6: What analytical techniques are most suitable for analyzing the degradation of thiothis compound?

A6: The most commonly used and effective analytical technique is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[3][5][9][10][11] High-Performance Thin-Layer Chromatography (HPTLC) has also been successfully employed.[2][7] A stability-indicating method should be able to separate the intact drug from its various degradation products.[7][9]

Q7: I am having trouble with the chromatographic separation of thiothis compound and its degradation products. What can I do?

A7: If you are experiencing poor separation, consider the following troubleshooting steps for your HPLC method:

  • Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer.[9][11]

  • pH of the Mobile Phase: The pH of the buffer can significantly impact the retention and resolution of ionizable compounds.[5]

  • Column Chemistry: Ensure you are using a suitable column, such as a C18 column.[4][9]

  • Gradient Elution: If isocratic elution is not providing adequate separation, a gradient method where the mobile phase composition changes over time can be very effective.[4][5]

  • Flow Rate: Optimizing the flow rate can sometimes improve resolution.[9]

Experimental Protocols

Below are detailed methodologies for key forced degradation experiments based on published studies.

1. Acidic Hydrolysis

  • Objective: To assess the degradation of thiothis compound in an acidic environment.

  • Procedure:

    • Accurately weigh 50 mg of thiothis compound and dissolve it in 10 ml of 1.0 N HCl.[2]

    • Heat the solution at 80°C for 3 hours.[2]

    • After cooling, transfer a 1.0 ml aliquot of the solution and neutralize it with 1.0 N NaOH.[2]

    • Dilute the neutralized solution to 10 ml with methanol.[2]

    • Further dilute 1.0 ml of this solution to 10 ml with methanol to achieve the desired final concentration for analysis.[2]

  • Analysis: Analyze the sample using a validated stability-indicating HPLC or HPTLC method.

2. Alkaline Hydrolysis

  • Objective: To evaluate the degradation of thiothis compound under basic conditions.

  • Procedure:

    • Accurately weigh 50 mg of thiothis compound and dissolve it in 10 ml of 0.1 N or 0.5 M NaOH.[2][7]

    • Heat the solution at 60°C or 80°C for a specified period (e.g., 3 hours).[2][7]

    • After cooling, neutralize the solution with the appropriate concentration of HCl.

    • Dilute the sample with methanol to a suitable concentration for analysis.[2]

  • Analysis: Analyze using a validated stability-indicating chromatographic method.

3. Oxidative Degradation

  • Objective: To determine the susceptibility of thiothis compound to oxidation.

  • Procedure:

    • Prepare a solution of thiothis compound in the presence of 3% H₂O₂.[3]

    • Keep the solution for a specified period, for example, 6 days.[3] Alternatively, some studies use 1% v/v H₂O₂ at room temperature.[6]

    • After the specified time, dilute the sample with the mobile phase or a suitable solvent to the target concentration.

  • Analysis: Inject the sample into the HPLC system for analysis.

4. Thermal Degradation

  • Objective: To assess the stability of solid thiothis compound at elevated temperatures.

  • Procedure:

    • Accurately weigh 50 mg of thiothis compound and place it in a porcelain dish.[2]

    • Keep the dish in a hot air oven maintained at 110°C for 6 hours.[2]

    • After heating, transfer the sample into a 10 ml volumetric flask, dissolve, and dilute to the mark with methanol.[2]

    • Perform further dilutions with methanol as required to achieve the desired concentration for analysis.[2]

  • Analysis: Analyze the sample using a validated chromatographic method.

5. Photolytic Degradation

  • Objective: To evaluate the photostability of thiothis compound.

  • Procedure:

    • Dissolve 50 mg of thiothis compound in 10 ml of methanol.[2]

    • Expose the solution to direct sunlight for 8 hours.[2]

    • Alternatively, expose the sample to UV light (e.g., 200W/h²) and visible light (e.g., 1.2 million lux hours).[3]

    • Prepare the sample for analysis by diluting it to the appropriate concentration with methanol.[2]

  • Analysis: Analyze the sample using a validated stability-indicating method.

Data Presentation: Summary of Degradation Studies

The following tables summarize the quantitative data from various forced degradation studies on thiothis compound.

Table 1: Percentage Recovery of Thiothis compound under Different Stress Conditions

Stress ConditionReagent/ConditionDuration/Temp% RecoveryReference
Acid Hydrolysis1.0 M HCl60°C78.00%[6][7]
Alkaline Hydrolysis0.5 M NaOH60°C85.00%[6][7]
Oxidative Degradation1% v/v H₂O₂Room Temp67.50%[6]
Acid-Base Degradation1N HCl / 0.5M NaOH-62.15%[1]
Oxidative Hydrolysis--24.19%[1]
Dry Heat--96.98%[1]
Fluorescent Light--81.07%[1]

Table 2: Degradation Products Formed under Various Stress Conditions

Stress ConditionDegradation Products ObservedReference
Acidic HydrolysisPeak 1, Peak 2[6][7]
Alkaline HydrolysisPeak 1[6][7]
Oxidative DegradationD1SO, D1SO₂[4]
Acid/Base HydrolysisD3 (3-O-demethylthiocolchicine), D2, D4[4][5][8]

Visualizations

Below are diagrams illustrating the experimental workflow and logical relationships in forced degradation studies of thiothis compound.

G Experimental Workflow for Forced Degradation of Thiothis compound cluster_prep Sample Preparation cluster_analysis Analysis DRUG Thiothis compound API SOL Prepare Stock Solution DRUG->SOL THERMAL Thermal Degradation (e.g., 110°C, solid) DRUG->THERMAL ACID Acid Hydrolysis (e.g., 1N HCl, 80°C) SOL->ACID ALKALI Alkaline Hydrolysis (e.g., 0.1N NaOH, 80°C) SOL->ALKALI OXID Oxidative Degradation (e.g., 3% H₂O₂) SOL->OXID PHOTO Photolytic Degradation (Sunlight/UV) SOL->PHOTO DIL Neutralize & Dilute Samples ACID->DIL ALKALI->DIL OXID->DIL THERMAL->DIL PHOTO->DIL HPLC HPLC/HPTLC Analysis DIL->HPLC IDENT Identify Degradation Products HPLC->IDENT QUANT Quantify Degradation HPLC->QUANT VALID Method Validation VALID->HPLC G Thiothis compound Degradation Pathways cluster_products Degradation Products TCC Thiothis compound ACID Acidic Hydrolysis ALKALI Alkaline Hydrolysis OXID Oxidative Stress D3 D3 (3-O-demethylthiocolchicine) ACID->D3 OTHER Other Minor Degradants (D2, D4) ACID->OTHER ALKALI->D3 ALKALI->OTHER D1SO D1SO (Thiothis compound S-oxide) OXID->D1SO D1SO2 D1SO₂ D1SO->D1SO2 Further Oxidation

References

Managing thiocolchicoside degradation in acidic and alkaline hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the degradation of thiocolchicoside during acidic and alkaline hydrolysis experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of thiothis compound under acidic and alkaline hydrolysis?

Under acidic conditions, thiothis compound primarily degrades by cleavage of the glucose moiety and, in some cases, the acetyl group as well.[1] This results in the formation of 3-O-demethylthiocolchicine (D3) and N-deacetyl-3-O-demethylthiocolchicine.[2] In alkaline hydrolysis, the degradation is more complex and can lead to the formation of novel degradants with six-membered rings instead of the original seven-membered cycloheptatrienone ring.[1]

Q2: How susceptible is thiothis compound to acidic and alkaline hydrolysis?

Thiothis compound is susceptible to degradation under both acidic and alkaline conditions.[2][3] The rate of degradation is dependent on the pH, temperature, and duration of exposure. Generally, the degradation is more pronounced under alkaline conditions compared to acidic conditions.[4]

Q3: What analytical techniques are recommended for monitoring thiothis compound degradation?

Reverse-phase high-performance liquid chromatography (RP-HPLC) and high-performance thin-layer chromatography (HPTLC) are the most common and effective methods for separating and quantifying thiothis compound and its degradation products.[5][6][7][8] These methods can effectively separate the parent drug from its degradants, allowing for accurate quantification and stability assessment.[4][9]

Q4: Are there any specific storage conditions to minimize hydrolytic degradation?

To minimize degradation, thiothis compound and its formulations should be stored at controlled room temperature and protected from extreme pH conditions. For injectable formulations, the pH should ideally be maintained between 4.5 and 6.5 to ensure stability.

Troubleshooting Guides

Issue 1: Unexpectedly high levels of degradation in the control sample.

  • Possible Cause: The purity of the initial thiothis compound sample may be compromised.

  • Troubleshooting Step: Always verify the purity of your thiothis compound standard and sample before initiating a degradation study. Use a validated analytical method to assess the purity.

Issue 2: Poor separation of degradation products from the parent drug peak in HPLC analysis.

  • Possible Cause 1: The mobile phase composition is not optimal for resolving all compounds.

  • Troubleshooting Step 1: Adjust the mobile phase composition. A gradient elution with a buffered mobile phase (e.g., sodium acetate buffer) and an organic modifier (e.g., methanol, acetonitrile) can improve separation.[5]

  • Possible Cause 2: The column is not suitable for the separation.

  • Troubleshooting Step 2: Use a C18 or a polar-modified column (like Polar-RP) which has been shown to provide good separation for thiothis compound and its degradation products.[5][8]

Issue 3: Inconsistent degradation rates between replicate experiments.

  • Possible Cause: Inconsistent temperature control during the hydrolysis experiment.

  • Troubleshooting Step: Ensure a stable and uniform temperature is maintained throughout the experiment by using a calibrated water bath or heating block. Refluxing the solution can also ensure a constant temperature.[9][10]

Quantitative Data Summary

The following table summarizes the extent of thiothis compound degradation under various acidic and alkaline conditions as reported in forced degradation studies.

Stress ConditionReagent ConcentrationTemperatureDuration% Drug RecoveredReference
Acid Hydrolysis1 N HCl60°C1 hour62.15%[10]
Acid Hydrolysis1.0 M HCl60°C30 minUnstable[9]
Acid Hydrolysis3.0 N HCl80°C-Highest Degradation[11]
Alkaline Hydrolysis0.5 M NaOH60°C1 hour62.15%[10]
Alkaline Hydrolysis0.5 M NaOH60°C30 minUnstable[9]
Alkaline Hydrolysis1.0 N NaOH60°C-Highest Degradation[6]

Experimental Protocols

Protocol 1: Forced Acidic Hydrolysis of Thiothis compound
  • Preparation of Acidic Solution: Prepare a 1 N solution of hydrochloric acid (HCl) in methanol.

  • Sample Preparation: Accurately weigh 10 mg of thiothis compound and dissolve it in 10 mL of the 1 N methanolic HCl solution.

  • Hydrolysis: Reflux the solution at 60°C for 1 hour. It is advisable to protect the solution from light to prevent photodegradation.[9]

  • Neutralization and Dilution: After reflux, cool the solution to room temperature. Take a 0.5 mL aliquot of the refluxed content and neutralize it with an appropriate volume of a suitable base (e.g., 1 N NaOH). Dilute the neutralized solution to 10 mL with methanol.

  • Analysis: Analyze the resulting solution using a validated HPLC or HPTLC method to determine the percentage of remaining thiothis compound and identify the degradation products.

Protocol 2: Forced Alkaline Hydrolysis of Thiothis compound
  • Preparation of Alkaline Solution: Prepare a 0.5 M solution of sodium hydroxide (NaOH) in methanol.

  • Sample Preparation: Accurately weigh 10 mg of thiothis compound and dissolve it in 10 mL of the 0.5 M methanolic NaOH solution.

  • Hydrolysis: Reflux the solution at 60°C for 30 minutes. Protect the solution from light.[9]

  • Neutralization and Dilution: After reflux, cool the solution to room temperature. Take a 1.0 mL aliquot and neutralize it with an appropriate volume of a suitable acid (e.g., 0.5 M HCl). Dilute the neutralized solution to 10 mL with methanol.

  • Analysis: Analyze the resulting solution using a validated HPLC or HPTLC method to quantify the remaining thiothis compound and its degradation products.

Visualizations

Degradation Pathway of Thiothis compound

Caption: Degradation pathways of thiothis compound under acidic and alkaline hydrolysis.

Experimental Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Weigh Thiothis compound prep_acid Prepare Acidic Solution (e.g., 1N HCl in Methanol) start->prep_acid prep_alkali Prepare Alkaline Solution (e.g., 0.5M NaOH in Methanol) start->prep_alkali dissolve_acid Dissolve in Acidic Solution prep_acid->dissolve_acid dissolve_alkali Dissolve in Alkaline Solution prep_alkali->dissolve_alkali reflux_acid Reflux at 60°C dissolve_acid->reflux_acid reflux_alkali Reflux at 60°C dissolve_alkali->reflux_alkali neutralize_acid Neutralize & Dilute reflux_acid->neutralize_acid neutralize_alkali Neutralize & Dilute reflux_alkali->neutralize_alkali analysis Analyze by HPLC/HPTLC neutralize_acid->analysis neutralize_alkali->analysis

Caption: General experimental workflow for acidic and alkaline forced degradation studies of thiothis compound.

References

Technical Support Center: Tetraploidy Induction in Lilium using Colchicine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing colchicine concentration for tetraploidy induction in Lilium. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address specific issues encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during colchicine-induced tetraploidy experiments in Lilium.

Problem Potential Cause(s) Recommended Solution(s)
High Mortality Rate of Explants - Colchicine concentration is too high.[1][2] - Treatment duration is too long.[1][2] - Explant tissue is not healthy or is stressed.- Reduce the colchicine concentration. Concentrations as low as 0.01% have been shown to be effective.[3][4] - Decrease the treatment duration. - Use healthy, vigorous explants for treatment. - Consider a lower concentration for a longer duration to reduce toxicity.[5]
Low Tetraploidy Induction Rate - Colchicine concentration is too low. - Treatment duration is too short.[6] - Inadequate penetration of colchicine into the meristematic tissue. - Timing of treatment is not optimal for cell division.- Increase the colchicine concentration or duration of treatment incrementally. - Ensure complete submersion of the explant in the colchicine solution. - Pre-culturing explants to stimulate mitotic activity before treatment may enhance induction rates.[7] - The use of a wetting agent in the colchicine solution can improve penetration.[5]
High Frequency of Chimeras - Incomplete treatment of all cell layers in the apical meristem.[5] - Diplontic selection where diploid cells outcompete tetraploid cells during regeneration.[8]- Repeatedly culture regenerated shoots to stabilize the tetraploid cell lines. - Use smaller explants to ensure more uniform exposure to colchicine. - Employ methods to isolate and propagate solid tetraploid sections from chimeric plants.
Poor or No Regeneration of Treated Explants - High toxicity from the colchicine treatment.[1] - Suboptimal culture conditions post-treatment.- Thoroughly rinse the explants with sterile distilled water after colchicine treatment to remove any residue.[9] - Transfer explants to a recovery medium before moving to a regeneration medium. - Optimize the culture medium and environmental conditions for Lilium regeneration.
Inconsistent Results Across Experiments - Variability in explant source and physiological state. - Inconsistent preparation of colchicine solution. - Fluctuations in incubation conditions (temperature, light).- Use explants from the same source and at a similar developmental stage. - Always prepare fresh colchicine solutions before each experiment as it is unstable in water.[5] - Maintain consistent and well-documented environmental conditions for all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of colchicine for inducing tetraploidy in Lilium?

A1: The optimal concentration of colchicine can vary depending on the Lilium species and the type of explant used. However, studies have shown success with concentrations ranging from 0.01% to 0.5%. For Lilium regale bulb scales, a concentration of 0.01% for 24 hours yielded a high percentage of tetraploid plantlets.[3][4] In another study with Lilium davidii var. unicolor, a 0.025% colchicine solution for 24 hours after a 15-day pre-culture period resulted in the highest induction rate.[7] It is recommended to perform a pilot experiment with a range of concentrations and durations to determine the optimal conditions for your specific Lilium variety.

Q2: How long should the explants be treated with colchicine?

A2: Treatment duration is a critical factor and is inversely related to colchicine concentration. Durations can range from a few hours to several days. For instance, a 24-hour treatment was effective for Lilium regale bulb scales at 0.01% colchicine.[3][4] For Lilium leichtlinii var. maximowiczii, a 9-hour treatment with 0.05% colchicine was found to be most suitable.[1] Longer durations with lower concentrations are often preferred to minimize toxicity.[5]

Q3: What type of explant is best for colchicine treatment in Lilium?

A3: Various explants can be used for colchicine treatment in Lilium, including bulb scales, seeds, and in vitro regenerated shoots or protocorms.[3][8][10] Bulb scales are commonly used and have been shown to be effective.[3][4] The choice of explant depends on the available plant material and the regeneration protocol established for the specific Lilium species.

Q4: How can I confirm if tetraploidy has been successfully induced?

A4: Several methods can be used to confirm tetraploidy:

  • Chromosome Counting: This is the most direct and definitive method. It involves preparing root tip squashes and counting the chromosomes under a microscope. Diploid Lilium species typically have 2n=2x=24 chromosomes, while tetraploids will have 2n=4x=48.[3][6]

  • Flow Cytometry: This technique measures the nuclear DNA content of cells and provides a rapid and accurate determination of ploidy level.[1][7]

  • Stomatal Characteristics: Tetraploid plants often exhibit larger stomata but at a lower density compared to their diploid counterparts.[3][4][7] Measuring stomatal length and density can be a useful preliminary screening method.

  • Morphological Traits: Tetraploids may show altered morphological characteristics such as thicker leaves, larger flowers, and more robust growth.[7]

Q5: What are the safety precautions for handling colchicine?

A5: Colchicine is a highly toxic substance.[6][11] Always handle it with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. All work with colchicine powder and concentrated solutions should be performed in a fume hood. Dispose of colchicine waste according to your institution's hazardous waste disposal guidelines.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on colchicine-induced tetraploidy in Lilium.

Table 1: Effect of Colchicine Concentration and Duration on Tetraploidy Induction in Lilium regale (Bulb Scales)

Colchicine Conc. (%)Duration (h)Survival Rate (%)Tetraploidy Induction Rate (%)
0.01672-
0.0112--
0.0124-27.3
0.056-0
0.0512-0
0.0524-0
0.16-0
0.112-0
0.124-0
Data extracted from Sajjad et al., 2017.[3][4]

Table 2: Effect of Colchicine Concentration and Duration on Polyploidy Induction in Lilium leichtlinii var. maximowiczii (Bulblets)

Colchicine Conc. (%)Duration (h)Mortality Rate (%)Polyploidy Induction Rate (%)
0.0510Low
0.056--
0.059050
0.110Low
0.16--
0.19-52 (among survivors)
0.210Low
0.26-54 (among survivors)
0.2933.372 (among survivors)
Data extracted from Heo et al., 2016.[1]

Table 3: Effect of Colchicine Concentration on Tetraploidy Induction in Lilium davidii var. unicolor (Pre-cultured Bulb Scales)

Colchicine Conc. (%)Duration (h)Pre-culture (days)Tetraploidy Induction Rate (%)
0.025241533.33
0.052415-
0.12415-
Data extracted from Liu et al., 2011.[7]

Experimental Protocols

1. In Vitro Tetraploidy Induction from Bulb Scales

This protocol is a generalized procedure based on common practices.[3][4][6]

  • Explant Preparation:

    • Select healthy, disease-free Lilium bulbs.

    • Remove the outer scales and wash the inner scales thoroughly under running tap water.

    • Surface sterilize the scales using a standard protocol (e.g., 70% ethanol for 30-60 seconds, followed by a 10-20 minute soak in a 1-2% sodium hypochlorite solution with a few drops of Tween-20, and then rinse 3-4 times with sterile distilled water).

    • Cut the sterilized scales into small sections (e.g., 1 cm²).

  • Colchicine Treatment:

    • Prepare a fresh aqueous solution of colchicine at the desired concentration (e.g., 0.01% - 0.1%). Filter-sterilize the solution.

    • Immerse the bulb scale explants in the colchicine solution for the desired duration (e.g., 6, 12, or 24 hours) on a shaker at a low speed.

  • Post-Treatment and Culture:

    • After treatment, decant the colchicine solution and rinse the explants 3-4 times with sterile distilled water.

    • Culture the treated explants on a suitable regeneration medium, such as Murashige and Skoog (MS) medium, supplemented with appropriate plant growth regulators for Lilium.

    • Incubate the cultures under controlled conditions (e.g., 25±2°C, 16-hour photoperiod).

  • Ploidy Analysis:

    • Once plantlets have regenerated and developed roots, perform ploidy analysis using chromosome counting, flow cytometry, or by examining stomatal characteristics.

2. Chromosome Counting in Root Tips

  • Root Tip Collection and Pre-treatment:

    • Excise fresh, healthy root tips (1-2 cm long) from the regenerated plantlets.

    • Pre-treat the root tips in a cold solution (e.g., 4°C water or a specific pre-treatment solution) for a specified time (e.g., 2-24 hours) to accumulate metaphase cells.

  • Fixation:

    • Fix the pre-treated root tips in a freshly prepared fixative solution (e.g., Carnoy's fixative: ethanol:chloroform:acetic acid, 6:3:1 v/v/v) for a specific duration (e.g., 2-24 hours).

  • Hydrolysis:

    • Wash the fixed root tips with distilled water.

    • Hydrolyze the root tips in 1N HCl at a specific temperature (e.g., 60°C) for a few minutes to soften the tissue.

  • Staining:

    • Wash the hydrolyzed root tips with distilled water.

    • Stain the root tips with a suitable chromosome stain (e.g., acetocarmine or Feulgen stain) for a specific period.

  • Squashing and Observation:

    • Place a stained root tip on a clean microscope slide with a drop of 45% acetic acid.

    • Gently squash the root tip with a coverslip to spread the cells.

    • Observe the chromosomes under a high-power microscope and count them.

Visualizations

experimental_workflow cluster_prep Explant Preparation cluster_treatment Colchicine Treatment cluster_culture In Vitro Culture & Regeneration cluster_analysis Ploidy Analysis cluster_methods Methods start Select Healthy Lilium Bulb sterilize Surface Sterilize Bulb Scales start->sterilize cut Cut Scales into Explants sterilize->cut prepare_col Prepare Fresh Colchicine Solution cut->prepare_col treat Immerse Explants in Colchicine prepare_col->treat rinse Rinse Explants treat->rinse culture Culture on Regeneration Medium rinse->culture regenerate Plantlet Regeneration culture->regenerate analysis Confirm Tetraploidy regenerate->analysis chromo Chromosome Counting analysis->chromo flow Flow Cytometry analysis->flow stomata Stomatal Analysis analysis->stomata

Caption: Experimental workflow for inducing tetraploidy in Lilium using colchicine.

troubleshooting_logic cluster_high_mortality High Mortality cluster_low_induction Low Induction start Experiment Start observe Observe Explant Survival & Regeneration start->observe high_mortality High Mortality Rate? observe->high_mortality Check reduce_conc Reduce Colchicine Concentration high_mortality->reduce_conc Yes reduce_dur Shorten Treatment Duration high_mortality->reduce_dur Yes low_induction Low Tetraploidy Induction Rate? high_mortality->low_induction No reduce_conc->observe Re-run Experiment reduce_dur->observe increase_conc Increase Colchicine Concentration low_induction->increase_conc Yes increase_dur Lengthen Treatment Duration low_induction->increase_dur Yes success Successful Tetraploidy Induction low_induction->success No increase_conc->observe Re-run Experiment increase_dur->observe

Caption: Troubleshooting logic for optimizing colchicine treatment in Lilium.

References

Preventing oxidative degradation of thiocolchicoside in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidative degradation of thiocolchicoside in solution.

Frequently Asked Questions (FAQs)

Q1: What is thiothis compound and why is its stability in solution a concern?

A1: Thiothis compound is a semi-synthetic muscle relaxant with anti-inflammatory and analgesic properties, derived from the naturally occurring glucoside this compound.[1][2] Its stability in solution is a critical concern because it is susceptible to degradation under various conditions, including oxidation, hydrolysis (acidic and basic), and photolysis.[3][4][5] This degradation can lead to a loss of potency and the formation of potentially harmful impurities, compromising experimental results and the safety of pharmaceutical formulations.

Q2: What are the primary factors that cause oxidative degradation of thiothis compound?

A2: The primary factor causing oxidative degradation is exposure to oxidizing agents. Hydrogen peroxide (H₂O₂) is commonly used in laboratory settings to simulate and study this degradation pathway.[3][6][7] The presence of atmospheric oxygen, exposure to light, and elevated temperatures can also contribute to and accelerate oxidative degradation.

Q3: How can I visually identify if my thiothis compound solution has degraded?

A3: While visual inspection is not a definitive method, a change in the solution's appearance can be an indicator of degradation. Pure thiothis compound solutions are typically yellow.[8] The development of a different color or the formation of precipitates may suggest that chemical changes, including degradation, have occurred. However, significant degradation can happen without any visible change, making analytical testing essential.

Q4: What are the main degradation products formed during oxidation?

A4: Under oxidative stress, the sulfur atom in the thiothis compound molecule is oxidized. The primary degradation products identified are a sulfoxide derivative (D1SO) and a sulfone derivative (D1SO₂).[4][9] These products can be separated and identified using stability-indicating analytical methods like HPLC or HPTLC.[4][10]

Q5: What are the most effective strategies to prevent oxidative degradation in my experiments?

A5: To minimize oxidative degradation, consider the following strategies:

  • Use High-Purity Solvents: Always use HPLC-grade or freshly distilled solvents to minimize contaminants that could act as catalysts for oxidation.

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen.

  • Control pH: For aqueous or semi-aqueous solutions, maintaining an optimal pH range, typically between 4.5 and 6.5, can enhance stability.[8]

  • Light Protection: Protect solutions from light by using amber-colored glassware or by wrapping containers in aluminum foil.[3][7]

  • Temperature Control: Store solutions at recommended low temperatures and avoid unnecessary exposure to heat.[3][7]

  • Use of Antioxidants: While not always suitable for all experimental designs, the addition of appropriate antioxidants could be considered in formulation development to quench free radicals.

Q6: How should I properly store thiothis compound powder and its solutions?

A6: Proper storage is crucial for maintaining the integrity of thiothis compound.

  • Powder: The solid powder should be stored at -20°C for long-term stability (up to 3 years).[2]

  • Stock Solutions: Aliquot stock solutions to prevent repeated freeze-thaw cycles. For solutions in DMSO or other solvents, store at -80°C for up to one year or at -20°C for up to one month.[2] Always keep containers tightly sealed.

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Action(s)
Unexpected peaks appear in my HPLC/HPTLC chromatogram. This is a strong indicator of degradation. The new peaks likely correspond to degradation products.[1][10]1. Confirm the identity of the new peaks by comparing them to known degradation product standards or by using mass spectrometry (LC-MS).[4][5] 2. Review your solution preparation and storage protocols against the prevention strategies outlined in the FAQs. 3. Prepare a fresh solution using high-purity solvents under an inert atmosphere and protected from light.
The measured potency/concentration of my solution has decreased significantly. The active thiothis compound molecule has likely degraded into other compounds, reducing its concentration.1. Perform a forced degradation study (see Experimental Protocols) to understand the stability limits of your solution under your specific experimental conditions. 2. Re-validate your analytical method to ensure it is stability-indicating, meaning it can accurately quantify the drug in the presence of its degradants.[11] 3. Implement stricter storage and handling procedures (e.g., lower temperature, light protection).
The color of my solution has changed, or a precipitate has formed. This often indicates significant chemical degradation or a change in solubility, possibly due to pH shifts or solvent evaporation.1. Immediately discard the solution. Do not use it for further experiments. 2. Investigate the cause. Check the pH of the solvent, ensure the storage container was properly sealed, and verify storage temperature. 3. When preparing a new solution, consider filtering it through a 0.22 µm filter to remove any potential particulates.

Quantitative Data on Thiothis compound Degradation

The following table summarizes the results from forced degradation studies, showing the percentage of thiothis compound recovered after exposure to various stress conditions.

Stress ConditionReagents & Duration% Drug RecoveredReference
Oxidative Hydrolysis 5% v/v H₂O₂ in Methanol (6 hours in dark)24.19%[3]
Acid-Base Degradation 1N HCl & 0.5M NaOH in Methanol (Reflux at 60°C for 1 hour)62.15%[3]
Photolytic Degradation Fluorescent Light Exposure (6 hours)81.07%[3]
Thermal Degradation Dry Heat (70°C for 8 hours)96.98%[3][10]

Note: Lower recovery percentages indicate greater degradation.

Experimental Protocols

Protocol 1: Forced Oxidative Degradation Study

This protocol is used to intentionally degrade thiothis compound to study its stability and identify degradation products.

  • Preparation of Stock Solution: Accurately weigh 10 mg of thiothis compound and dissolve it in 10 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.

  • Preparation of Oxidizing Agent: Prepare a 3% v/v solution of hydrogen peroxide (H₂O₂) in methanol.

  • Stress Application: Mix equal volumes of the thiothis compound stock solution and the 3% H₂O₂ solution.

  • Incubation: Keep the resulting solution in the dark at room temperature for 30 minutes to prevent photolytic degradation.[1]

  • Sample Preparation for Analysis: After incubation, take a 1.0 mL aliquot of the stressed solution and dilute it to 10 mL with methanol.

  • Analysis: Analyze the diluted sample using a validated stability-indicating chromatographic method (e.g., HPLC, HPTLC) to determine the extent of degradation and identify the degradation products.[1]

Protocol 2: Stability-Indicating RP-HPTLC Method

This method can be used to separate thiothis compound from its degradation products.[10][11]

  • Stationary Phase: Aluminum plates pre-coated with silica gel 60 RP-18 F₂₅₄S.

  • Plate Activation: Pre-wash the plates with methanol and activate them in an oven at 100°C for 10 minutes prior to sample application.

  • Mobile Phase: Methanol:Water (70:30 v/v).

  • Chamber Saturation: Saturate the twin-trough glass chamber with the mobile phase for 30 minutes at room temperature.

  • Sample Application: Apply the sample solutions (e.g., 5 µL) as 6 mm bands using a suitable applicator.

  • Development: Develop the plate up to a distance of approximately 80 mm.

  • Drying: After development, dry the plate in a current of air.

  • Detection: Scan the dried plate in a densitometer at an absorption wavelength of 377 nm. The Rf value for intact thiothis compound is approximately 0.60 ± 0.02.[10]

Visualizations

G Workflow: Troubleshooting Thiothis compound Degradation start Problem Observed (e.g., new peaks, low potency) check_protocol Review Solution Prep & Storage Protocol start->check_protocol is_light_protected Light Protected? (Amber vial / foil) check_protocol->is_light_protected is_temp_controlled Temp Controlled? (-20°C / -80°C) is_light_protected->is_temp_controlled Yes correct_light Action: Use Amber Vial or Wrap in Foil is_light_protected->correct_light No is_inert Inert Atmosphere? (N2 / Argon) is_temp_controlled->is_inert Yes correct_temp Action: Store at Recommended Temp is_temp_controlled->correct_temp No is_ph_correct pH Controlled? (4.5 - 6.5) is_inert->is_ph_correct Yes correct_inert Action: Purge with Inert Gas is_inert->correct_inert No correct_ph Action: Buffer Solution to Optimal pH is_ph_correct->correct_ph No prepare_fresh Prepare Fresh Solution with Corrections is_ph_correct->prepare_fresh Yes correct_light->prepare_fresh correct_temp->prepare_fresh correct_inert->prepare_fresh correct_ph->prepare_fresh analyze Re-analyze Solution prepare_fresh->analyze end Problem Resolved analyze->end

Caption: Troubleshooting workflow for thiothis compound solution degradation.

G Simplified Oxidative Degradation Pathway of Thiothis compound thc Thiothis compound R-S-CH₃ sulfoxide Sulfoxide Degradant (D1SO) R-SO-CH₃ thc->sulfoxide + [O] oxidant Oxidizing Agent (e.g., H₂O₂, O₂) oxidant->thc oxidant->sulfoxide sulfone Sulfone Degradant (D1SO₂) R-SO₂-CH₃ sulfoxide->sulfone + [O]

Caption: Primary oxidative degradation pathway of thiothis compound.

References

Technical Support Center: Enhancing Colchicoside Extraction from Gloriosa superba Seeds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of colchicoside from Gloriosa superba seeds. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

Problem Potential Cause Recommended Solution
Low this compound Yield Incomplete Extraction: The solvent may not have sufficiently penetrated the seed material.Ensure seeds are finely powdered. Increase extraction time or perform multiple extraction cycles. Consider using methods like Soxhlet or microwave-assisted extraction for higher efficiency.[1]
Suboptimal Solvent Choice: The polarity of the solvent may not be ideal for this compound.A sequential extraction first with a non-polar solvent to remove fats and colchicine, followed by a more polar solvent like n-butanol for this compound, has been shown to be effective.[2] An 80% ethanol solution has also been used effectively.[3][4]
Degradation of this compound: this compound can be sensitive to heat, light, and pH changes.Avoid prolonged exposure to high temperatures and direct light during extraction and processing. Maintain a neutral pH unless a specific protocol requires acidic or basic conditions.[5][6][7][8][9]
Presence of Impurities in Final Product Co-extraction of Similar Alkaloids: Colchicine and other related alkaloids are often co-extracted.A multi-step solvent extraction can be employed. First, extract with a non-polar solvent like chloroform to remove colchicine. The remaining aqueous layer can then be extracted with n-butanol to isolate the more polar this compound.[2]
N-formyl Impurity: The presence of N-deacetyl-N-formyl this compound is a common impurity.Treatment with an acid catalyst, such as hydroxylamine hydrochloride in methanol with a small amount of water, can be used to remove this impurity.[2]
Difficulty in Separating this compound from Colchicine Similar Solubility Profiles: These two compounds have overlapping solubility in many common solvents.Utilize their polarity differences. Colchicine is less polar and can be selectively extracted with solvents like chloroform or dichloromethane, leaving the more polar this compound in the aqueous phase for subsequent extraction with a solvent like n-butanol.[2]
Inconsistent Results Between Batches Variability in Plant Material: The concentration of this compound in Gloriosa superba seeds can vary based on genotype, growing conditions, and harvest time.Source seeds from a consistent and reliable supplier. If possible, analyze a small sample of each new batch to determine the initial this compound concentration before large-scale extraction.
Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent-to-solid ratio can impact yield.Strictly adhere to a validated standard operating procedure (SOP). Precisely control all experimental parameters for each extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting this compound from Gloriosa superba seeds?

A1: While methanol and ethanol are effective for initial crude extraction, a sequential process is often optimal for selectively isolating this compound.[2][3] An initial extraction with methanol can be followed by partitioning with chloroform to remove the less polar colchicine. Subsequently, n-butanol can be used to extract the more polar this compound from the remaining aqueous phase with high purity.[2] An 80% ethanol solution has also been shown to be effective for the initial crude extraction.[3][4]

Q2: How can I remove the main impurity, N-deacetyl-N-formyl this compound?

A2: A non-chromatographic method involves using an acid catalyst. Specifically, treating the extracted this compound with hydroxylamine hydrochloride in methanol containing a small percentage of water can effectively remove the N-formyl impurity.[2]

Q3: What are the key factors that can degrade this compound during extraction?

A3: this compound is susceptible to degradation from exposure to high temperatures, light, and non-neutral pH conditions.[5][6][7][8][9] It is crucial to protect the extraction mixture from direct light and to avoid excessive heat.

Q4: Is it necessary to defat the Gloriosa superba seeds before extraction?

A4: Yes, defatting the seeds is a recommended preliminary step. This is often done using a non-polar solvent like petroleum ether. This removes oils and other lipids that can interfere with the subsequent extraction and purification steps, leading to a cleaner final product.[10]

Q5: What is a typical yield of this compound from Gloriosa superba seeds?

A5: The yield can vary depending on the plant material and the extraction method used. Reported yields in different studies include 1.5% (m/m) in a crude 80% ethanolic extract[3], and in two different seed samples, yields of 312.9 mg/100 g and 434.0 mg/100 g were achieved using methanolic Soxhlet extraction.[1]

Quantitative Data Summary

The following table summarizes the quantitative yields of this compound and related compounds from Gloriosa superba seeds as reported in various studies.

Extraction MethodSolvent(s)CompoundYieldReference
Percolation and Maceration80% EthanolThis compound2.52% w/w in crude extract[4]
Percolation and Maceration80% EthanolColchicine3.22% w/w in crude extract[4]
Soxhlet ExtractionMethanolThis compound312.9 mg/100 g of seeds[1]
Soxhlet ExtractionMethanolThis compound434.0 mg/100 g of seeds[1]
Soxhlet ExtractionMethanolColchicine333.1 mg/100 g of seeds[1]
Soxhlet ExtractionMethanolColchicine471.1 mg/100 g of seeds[1]
Supercritical Fluid Extraction (SCFE)CO2 with 3% water co-solventColchicine93.6% (w/w) based on initial content[11][12]

Experimental Protocols

Protocol 1: Sequential Solvent Extraction for High-Purity this compound

This protocol is based on a non-chromatographic method designed to isolate high-purity this compound by first removing colchicine.[2]

1. Preparation of Plant Material:

  • Dry the Gloriosa superba seeds at a moderate temperature (e.g., 40-50°C).

  • Grind the dried seeds into a fine powder.

2. Defatting:

  • Extract the powdered seeds with petroleum ether to remove fats and lipids. Discard the petroleum ether extract.

  • Air dry the defatted seed powder.

3. Methanolic Extraction:

  • Extract the defatted seed powder with methanol. This can be done multiple times (e.g., 6 times) to ensure complete extraction.

  • Combine the methanolic extracts and concentrate them under reduced pressure to obtain a syrupy liquid.

4. Removal of Colchicine:

  • Dilute the syrupy liquid with water (e.g., in a 1:4 ratio of syrup to water).

  • Extract this aqueous solution with a non-polar solvent such as chloroform. Repeat the extraction multiple times. The chloroform layer will contain the less polar colchicine.

  • Separate and set aside the chloroform fractions. The aqueous layer now contains the more polar this compound.

5. Extraction of this compound:

  • Extract the remaining aqueous layer with n-butanol. The n-butanol will selectively extract the this compound.

  • Combine the n-butanol extracts and concentrate under reduced pressure to obtain crude this compound.

6. Purification (Removal of N-formyl Impurity):

  • Dissolve the crude this compound in methanol containing a small amount of water (e.g., 1%).

  • Add an acid catalyst, such as hydroxylamine hydrochloride, and stir.

  • Monitor the reaction for the removal of the N-formyl impurity.

  • After the reaction is complete, proceed with downstream processing to obtain the purified this compound.

Protocol 2: Supercritical Fluid Extraction (SCFE) for Colchicine (Adaptable for this compound)

This protocol is optimized for colchicine but highlights a modern, efficient extraction technique.[11][12] Optimization would be required for maximal this compound yield.

1. Preparation of Plant Material:

  • Dry and powder the Gloriosa superba seeds.

2. SCFE Parameters:

  • Load the powdered seeds into the extractor.

  • Set the extraction temperature to 60°C.

  • Use liquid CO2 as the solvent with a flow rate of 100 g/min .

  • Add 3% water as a co-solvent to enhance extraction efficiency.

  • Set the pressure to 400 bar for optimal yield.

  • The extraction is typically run for 2-3 hours.

3. Collection:

  • Collect the extract in separators at different pressures and temperatures (e.g., Separator 1 at 350 bar and 50°C, Separator 2 at 100 bar and 15°C) to fractionate the extracted compounds.

4. Downstream Processing:

  • The resulting extract will be a mixture of compounds. Further purification steps, such as those outlined in Protocol 1 or chromatographic methods, would be necessary to isolate pure this compound.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Material Preparation cluster_extraction Phase 2: Extraction cluster_partition Phase 3: Partitioning & Isolation cluster_purification Phase 4: Purification start Gloriosa superba Seeds powder Drying & Grinding start->powder defat Defatting with Petroleum Ether powder->defat meth_ext Methanolic Extraction defat->meth_ext concentrate1 Concentration to Syrup meth_ext->concentrate1 dilute Dilution with Water concentrate1->dilute chloroform_ext Chloroform Extraction dilute->chloroform_ext colchicine_frac Colchicine Fraction (Chloroform) chloroform_ext->colchicine_frac Less Polar aqueous_phase Aqueous Phase (this compound) chloroform_ext->aqueous_phase Polar nbutanol_ext n-Butanol Extraction crude_this compound Crude this compound nbutanol_ext->crude_this compound aqueous_phase->nbutanol_ext acid_cat Acid Catalyst Treatment (e.g., Hydroxylamine HCl) crude_this compound->acid_cat final_product High-Purity this compound acid_cat->final_product

Caption: Workflow for high-purity this compound extraction.

References

Technical Support Center: Troubleshooting Poor Solubility of Colchicine Derivatives In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with colchicine and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My colchicine derivative precipitated out of solution after I diluted my DMSO stock in aqueous buffer/cell culture medium. What should I do?

A1: This is a common issue when diluting a highly concentrated stock solution in a solvent of lower solubilizing capacity. Here are several steps you can take to troubleshoot this problem:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of your colchicine derivative in the aqueous medium. It's possible that you are exceeding its solubility limit.

  • Optimize your solvent system: Consider using a co-solvent system. Ethanol is often a good choice as it is miscible with water and can help to keep hydrophobic compounds in solution.[1] You could try preparing your final dilution in a mixture of your aqueous buffer and a small percentage of ethanol.

  • pH adjustment: The solubility of some colchicine derivatives can be pH-dependent.[2] Depending on the chemical nature of your derivative, adjusting the pH of your buffer might increase its solubility.

  • Use of solubilizing agents: For particularly challenging compounds, you might consider the use of solubilizing agents such as cyclodextrins, which can form inclusion complexes with hydrophobic molecules and increase their aqueous solubility.

  • Gentle warming and sonication: Briefly warming the solution in a water bath (e.g., at 37°C) or using a sonicator can help to redissolve precipitated compounds.[3] However, be cautious with temperature-sensitive derivatives.

Q2: I'm observing unexpected results in my cell-based assay (e.g., MTT, XTT) at higher concentrations of my colchicine derivative. Could this be related to solubility?

A2: Yes, poor solubility can significantly impact the results of cell-based assays. If your compound precipitates in the cell culture medium, it can lead to several artifacts:

  • Inaccurate concentration: The actual concentration of the dissolved, biologically active compound will be lower than the nominal concentration you prepared. This can lead to an underestimation of the compound's potency (e.g., an artificially high IC50 value).

  • Physical interference with the assay: Precipitated drug particles can interfere with colorimetric or fluorometric readouts. For example, in an MTT assay, the precipitate can affect the optical density reading, leading to either artificially high or low values.[3][4] It is recommended to wash the wells with culture medium to remove precipitates before adding the MTT reagent.[4]

  • Cell stress and toxicity: The presence of solid particles can induce cellular stress responses that are independent of the compound's pharmacological activity, leading to misleading toxicity data.

To mitigate these issues, it is crucial to determine the solubility limit of your derivative in the specific cell culture medium you are using. You can do this by preparing serial dilutions and visually inspecting for precipitation or by measuring turbidity using a spectrophotometer.[3]

Q3: How can I prepare a stock solution of a new, uncharacterized colchicine derivative with unknown solubility?

A3: When working with a new derivative, it's best to start with a small amount of the compound and test its solubility in a range of common solvents.

  • Start with a potent organic solvent: Dimethyl sulfoxide (DMSO) is a good starting point as it is a powerful solvent for many organic molecules and is compatible with most in vitro assays at low final concentrations (typically <0.5%).[1][5]

  • Test other solvents: If DMSO is not suitable or if you need an alternative, try ethanol, methanol, or a mixture of organic solvents.

  • Determine the maximum stock concentration: Dissolve a known small mass of your compound in a minimal volume of the chosen solvent. If it dissolves completely, you can incrementally add more compound until you reach saturation. This will give you an approximate maximum stock concentration.

  • Perform a serial dilution test in your final buffer/medium: Once you have a high-concentration stock, perform serial dilutions into your final aqueous solution to determine the highest concentration that remains soluble.

Quantitative Solubility Data

The solubility of colchicine derivatives can vary significantly depending on their chemical modifications. While comprehensive data for all derivatives is not available, the following table summarizes the solubility of colchicine and some of its common derivatives in various solvents.

CompoundSolventSolubilityReference
Colchicine DMSO~80 mg/mL (200.28 mM)[6]
Ethanol~80 mg/mL (200.28 mM)[6]
Water~79 mg/mL (197.77 mM)[6]
45 mg/mL[7]
Thiocolchicoside DMSO100 mg/mL (177.42 mM)[8]
Water25 mg/mL (44.35 mM)[8]
EthanolInsoluble[8]
N-Deacetyl-N-formyl Colchicine ChloroformSoluble[9]

Note: The actual solubility may vary slightly between different batches of the compound.[6]

Experimental Protocols

Protocol 1: Preparation of a Colchicine Derivative Stock Solution

This protocol describes a general method for preparing a stock solution of a colchicine derivative in an organic solvent.

Materials:

  • Colchicine derivative powder

  • Anhydrous DMSO or absolute ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out a precise amount of the colchicine derivative powder into a sterile microcentrifuge tube or vial.

  • Add the appropriate volume of anhydrous DMSO or absolute ethanol to achieve the desired stock concentration (e.g., 10 mM, 20 mM). It is recommended to start with a high concentration to minimize the volume of organic solvent added to your final experimental setup.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, you can sonicate the solution for 5-10 minutes in a water bath sonicator.

  • Visually inspect the solution to ensure there are no visible particles. If the solution is not clear, you may need to try a lower concentration or a different solvent.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light, as colchicine and its derivatives can be light-sensitive.[10]

Protocol 2: Determining the Maximum Soluble Concentration in Aqueous Medium

This protocol outlines a method to determine the highest concentration of a colchicine derivative that remains soluble in your experimental buffer or cell culture medium.

Materials:

  • High-concentration stock solution of the colchicine derivative (from Protocol 1)

  • Experimental aqueous buffer or cell culture medium

  • 96-well clear bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600 nm)

Procedure:

  • Prepare a series of dilutions of your stock solution in the same organic solvent.

  • In a 96-well plate, add your experimental aqueous buffer or cell culture medium to each well.

  • Add a small, equal volume of each dilution of your compound stock to the wells, ensuring the final concentration of the organic solvent is consistent and non-toxic to your cells (e.g., <0.5% DMSO).

  • Mix the contents of the wells thoroughly by gentle pipetting.

  • Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for a period relevant to your assay (e.g., 1-2 hours).

  • Visually inspect the wells for any signs of precipitation.

  • For a more quantitative assessment, measure the absorbance of each well at 600 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates the formation of a precipitate.

  • The highest concentration that does not show a significant increase in absorbance is considered the maximum soluble concentration under these conditions.

Visualizations

Signaling Pathway: Colchicine's Mechanism of Action

Colchicine and its derivatives primarily exert their biological effects by disrupting microtubule polymerization. They bind to the colchicine binding site on β-tubulin, which leads to a conformational change in the tubulin dimer. This altered conformation prevents the proper assembly of microtubules, leading to cell cycle arrest at the G2/M phase and induction of apoptosis.[11]

Colchicine_Pathway Colchicine Signaling Pathway Colchicine Colchicine Derivative Tubulin β-Tubulin Subunit Colchicine->Tubulin Binds to Tubulin_Complex Colchicine-Tubulin Complex Tubulin->Tubulin_Complex Microtubule_Assembly Microtubule Polymerization Tubulin_Complex->Microtubule_Assembly Inhibits Cell_Cycle_Arrest G2/M Phase Arrest Microtubule_Assembly->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Colchicine's primary mechanism of action.

Experimental Workflow: Preparing and Testing a Colchicine Derivative

The following workflow outlines the key steps from receiving a new colchicine derivative to obtaining reliable data in an in vitro assay.

Experimental_Workflow Experimental Workflow for Colchicine Derivatives start Receive New Derivative solubility_test Preliminary Solubility Test (DMSO, Ethanol, etc.) start->solubility_test stock_prep Prepare High-Concentration Stock Solution solubility_test->stock_prep max_conc_det Determine Max Soluble Conc. in Aqueous Medium stock_prep->max_conc_det assay_prep Prepare Serial Dilutions for In Vitro Assay max_conc_det->assay_prep cell_treatment Treat Cells and Incubate assay_prep->cell_treatment data_acq Data Acquisition (e.g., Plate Reader) cell_treatment->data_acq end Data Analysis data_acq->end

Caption: A typical experimental workflow.

Troubleshooting Logic: Addressing Compound Precipitation

This diagram provides a logical flow for troubleshooting precipitation issues with colchicine derivatives.

Troubleshooting_Logic Troubleshooting Precipitation precipitation Precipitation Observed in Aqueous Medium lower_conc Lower Final Concentration precipitation->lower_conc Is concentration high? cosolvent Use Co-solvent (e.g., Ethanol) precipitation->cosolvent Is compound hydrophobic? ph_adjust Adjust pH of Buffer precipitation->ph_adjust Is compound ionizable? solubilizer Use Solubilizing Agent (e.g., Cyclodextrin) precipitation->solubilizer Still precipitating? reassess Re-evaluate Solubility lower_conc->reassess cosolvent->reassess ph_adjust->reassess solubilizer->reassess reassess->precipitation Not Soluble proceed Proceed with Experiment reassess->proceed Soluble

Caption: A decision tree for troubleshooting precipitation.

References

Validation & Comparative

A Comparative Analysis of Thiocolchicoside and Chlorzoxazone in the Management of Musculoskeletal Pain

Author: BenchChem Technical Support Team. Date: November 2025

In the therapeutic landscape of musculoskeletal pain, characterized by muscle spasms and discomfort, centrally acting skeletal muscle relaxants are a cornerstone of pharmacological management. Among these, thiocolchicoside and chlorzoxazone are frequently prescribed. This guide provides a detailed comparison of their efficacy, safety, and mechanisms of action, supported by data from clinical studies to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Distinct Pathways to Muscle Relaxation

The myorelaxant effects of thiothis compound and chlorzoxazone stem from different interactions within the central nervous system.

Thiothis compound is a semi-synthetic derivative of this compound, a natural compound.[1] It primarily functions as a competitive antagonist of gamma-aminobutyric acid type A (GABA-A) receptors.[2][3] Contrary to what might be expected from a muscle relaxant, its antagonism of the primary inhibitory neurotransmitter system (GABAergic) is thought to contribute to its effects through complex regulatory mechanisms at the supraspinal level.[4] Additionally, thiothis compound acts as an antagonist at strychnine-sensitive glycine receptors, further modulating inhibitory neurotransmission in the spinal cord.[1][2] This dual antagonism results in the reduction of muscle spasticity.[4]

Chlorzoxazone exerts its effects by acting primarily at the level of the spinal cord and subcortical areas of the brain.[5][6][7] It inhibits multisynaptic reflex arcs that are responsible for producing and maintaining skeletal muscle spasms.[5][8] This action is believed to be a result of general central nervous system depression.[9] While its precise molecular mechanism is not fully elucidated, it is thought to modulate GABAA and GABAB receptors to some degree.[8][9] The clinical outcome is a reduction in muscle spasm, leading to pain relief and increased mobility.[5]

cluster_T Thiothis compound Pathway cluster_C Chlorzoxazone Pathway T Thiothis compound GABA_A GABA-A Receptor T->GABA_A Antagonist GLY_R Glycine Receptor T->GLY_R Antagonist Neuron_T Modulated Neuronal Excitability GABA_A->Neuron_T Inhibition Blocked GLY_R->Neuron_T Inhibition Blocked Relaxation_T Muscle Relaxation Neuron_T->Relaxation_T Leads to C Chlorzoxazone CNS Spinal Cord & Subcortical Areas C->CNS Acts on Reflex Multisynaptic Reflex Arcs CNS->Reflex Inhibits Spasm Muscle Spasm Reflex->Spasm Maintains Relaxation_C Muscle Relaxation Reflex->Relaxation_C Inhibition Leads to

Figure 1: Signaling pathways for Thiothis compound and Chlorzoxazone.

Comparative Efficacy in Musculoskeletal Pain

Clinical trials have compared the efficacy of thiothis compound and chlorzoxazone, often in combination with non-steroidal anti-inflammatory drugs (NSAIDs), for acute low back pain and other musculoskeletal conditions. Efficacy is typically measured by the reduction in pain intensity on a Visual Analogue Scale (VAS) and improvements in functional mobility.

A meta-analysis of randomized controlled trials (RCTs) on thiothis compound for acute low back pain found a statistically significant reduction in patient-reported pain compared to placebo. However, the clinical impact was modest, with the mean difference in VAS scores being -0.49 after 2-3 days and -0.82 after 5-7 days, which is below the minimally important difference of 1 point on a 10-point scale.[10][11][12]

Direct comparative studies suggest that both drugs are effective in reducing pain and muscle spasm.[13] Some studies have found no statistically significant difference in pain relief between the two drugs, though trends may favor one over the other in certain parameters.[14][15]

Study / Drug CombinationDurationPrimary Outcome MeasureResult
Kumar S, et al. (2014) [14][15]7 DaysChange in VAS Score (Pain at Rest & on Movement)Both groups showed significant pain reduction from baseline. No statistically significant difference between groups, but clinical improvement was more pronounced in the thiothis compound group.
Group A: Thiothis compound (4mg) + Aceclofenac (100mg)VAS at Rest (Day 1 to 7): 6.82 to 1.13
Group B: Chlorzoxazone (500mg) + Aceclofenac (100mg) + Paracetamol (325mg)VAS at Rest (Day 1 to 7): 6.94 to 1.84
Togiti RK, et al. (2023) [16]7 DaysChange in VAS ScoreBoth drugs significantly reduced pain from baseline. No statistically significant difference in pain intensity reduction between groups (p=0.453).
Thiothis compound (8mg)Mean VAS (Day 1 to 7): 7.2 to 2.9 (% Reduction: 59.7%)
Chlorzoxazone (500mg)Mean VAS (Day 1 to 7): 7.1 to 3.1 (% Reduction: 56.3%)
Reddy DM, et al. (2018) 7 DaysChange in VAS ScoreBoth drugs were effective. Chlorzoxazone showed higher efficacy at the end of treatment, but the difference was not statistically significant.
Group A (Thiothis compound)Mean VAS (Day 1 to 7): 6.37 to 2.17
Group B (Chlorzoxazone)Mean VAS (Day 1 to 7): 6.43 to 1.33

Safety and Tolerability Profile

The safety profiles of thiothis compound and chlorzoxazone are a critical consideration in their clinical use. Both are generally well-tolerated for short-term use.

Thiothis compound: Common adverse events include gastrointestinal discomfort.[17] It is noted for a lack of sedative side effects.[4] However, concerns have been raised about its potential for genotoxicity, leading to recommendations for limited duration of use (intramuscular for up to 5 days, oral for up to 7 days).[18] It should also be avoided in individuals prone to seizures due to its potent convulsant activity.[2][18]

Chlorzoxazone: The most common side effects are related to its CNS depressant activity and include dizziness, lightheadedness, and drowsiness.[6][7] A significant but rare adverse effect is hepatotoxicity, which can be severe and potentially fatal.[6][7][19] Periodic liver function tests are recommended for patients on long-term therapy.[7]

Study / Drug CombinationAdverse Events (Thiothis compound Group)Adverse Events (Chlorzoxazone Group)Key Finding
Kumar S, et al. (2014) [14][15]Epigastric pain (4%), Nausea/Vomiting (2%)Drowsiness (16%), Epigastric pain (10%), Nausea/Vomiting (6%), Dizziness (4%), Heartburn (2%)The thiothis compound combination had a statistically significant better safety profile.
Togiti RK, et al. (2023) [16]5 adverse events reported (e.g., nausea, vomiting, diarrhea)4 adverse events reported (e.g., dizziness, drowsiness, headache)Both drugs were well-tolerated with a low and similar incidence of adverse events.
Anitha Ch, et al. (2019) [4]N/A (Group B)N/A (Group A)The study concluded that the fixed-dose combination containing thiothis compound had a statistically significant better safety profile than the one containing chlorzoxazone.

Experimental Protocols: A Representative Study Design

The clinical evaluation of these muscle relaxants typically follows a randomized, comparative study design to ensure objectivity.

A Typical Protocol Involves:

  • Patient Selection: Patients aged 18-60 years presenting with acute, non-specific low back pain (≤ 7 days duration) associated with muscle spasm are recruited.

  • Exclusion Criteria: Patients are excluded if they have a history of peptic ulcers, severe renal or hepatic impairment, allergy to the study drugs, or are pregnant or lactating.[15]

  • Randomization: Eligible patients are randomly assigned to one of two or more treatment groups. For instance, Group A might receive thiothis compound plus an NSAID, while Group B receives chlorzoxazone with an NSAID.[14]

  • Treatment Regimen: Drugs are administered orally, typically twice or thrice daily, for a fixed duration, such as 7 days.[14]

  • Outcome Assessment:

    • Primary Outcome: The primary efficacy measure is the change in pain intensity from baseline to the end of the study, assessed using a 100-mm Visual Analogue Scale (VAS).

    • Secondary Outcomes: These often include assessments of muscle spasm (e.g., finger-to-floor distance), functional disability, and the consumption of rescue analgesics.[4][14]

  • Safety Evaluation: All adverse events are recorded and analyzed for frequency and severity in each treatment group.

  • Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) are used to compare the mean changes in efficacy parameters between the groups. A p-value of <0.05 is typically considered statistically significant.

Start Patient Screening (Acute Musculoskeletal Pain) Inclusion Inclusion/Exclusion Criteria Applied Start->Inclusion Random Randomization Inclusion->Random Group_T Group A: Thiothis compound + NSAID Random->Group_T Group_C Group B: Chlorzoxazone + NSAID Random->Group_C Treat 7-Day Treatment Period Group_T->Treat Group_C->Treat Assess Efficacy & Safety Assessment (Day 1, 3, 7) Treat->Assess Efficacy Primary: VAS Score Secondary: Mobility Assess->Efficacy Efficacy Safety Adverse Event Monitoring Assess->Safety Safety Analysis Statistical Analysis Efficacy->Analysis Safety->Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Colchicoside: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of potent compounds like Colchicoside is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risk and ensuring environmental protection.

This compound, a toxic compound, requires management as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1] The primary disposal route involves collection by a licensed hazardous material disposal company or incineration in a specialized facility.[2][3][4]

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, ensure that all personnel are familiar with the associated hazards. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, must be worn at all times to prevent skin and eye contact.[1]

Step-by-Step Disposal Protocol for this compound Waste
  • Waste Identification and Segregation :

    • All waste streams containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, must be classified as hazardous waste.

    • Do not mix this compound waste with other incompatible waste streams. Keep it segregated to await disposal.

  • Containerization :

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the waste.

    • The label should prominently display "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., toxic).

  • Accumulation and Storage :

    • Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.

    • Ensure the storage area is away from general traffic and incompatible materials. The container must remain closed except when adding waste.[1]

  • Requesting Disposal :

    • Once the container is full or has reached the facility's holding time limit, arrange for its collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Quantitative Guidelines for Hazardous Waste Accumulation

While specific disposal limits for this compound are not defined, general federal and institutional guidelines for hazardous waste accumulation in laboratories must be strictly followed. The following table summarizes these common limits.

ParameterGuidelineRegulatory Context
Maximum Volume in Satellite Accumulation Area 55 gallons of hazardous wasteFederal regulations allow for the accumulation of up to 55 gallons of hazardous waste at or near the point of generation.
Maximum Quantity of Acutely Hazardous Waste 1 quart of acutely hazardous wasteFor substances designated as "acutely hazardous," the accumulation limit is significantly lower.
Container Status Must be kept closed except when adding wasteThis is a standard requirement to prevent the release of hazardous vapors and to avoid spills.
Labeling Must be clearly labeled with "Hazardous Waste" and the identity of the contentsProper labeling is crucial for safe handling, storage, and disposal.

Note : These are general guidelines. Always consult your institution's specific policies and local regulations, which may be more stringent.

Experimental Protocol: Cleanup and Decontamination of a this compound Spill

This protocol details the procedure for safely cleaning and decontaminating a small-scale spill of solid this compound in a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE): two pairs of nitrile gloves, safety goggles, lab coat, and a respirator if there is a risk of aerosolization.

  • Spill kit containing absorbent pads, inert absorbent material (e.g., vermiculite or sand), and a scoop or forceps.

  • A designated hazardous waste container, properly labeled for this compound waste.

  • Decontamination solution: 10% sodium hypochlorite solution (freshly prepared).[1]

  • Sealable plastic bags for disposal of contaminated materials.[5]

Procedure:

  • Immediate Response and Area Securing :

    • Alert all personnel in the immediate vicinity of the spill.

    • If the spill is substantial or if there is a risk of airborne dust, evacuate the area and contact your institution's EHS office.

    • For a small, manageable spill, ensure the area is well-ventilated, preferably within a fume hood.

  • Containment and Cleanup :

    • Carefully cover the spill with an inert absorbent material to prevent the generation of dust.[5]

    • Using a scoop or forceps, gently collect the absorbed material and the spilled solid. Avoid any sweeping motions that could create dust.

    • Place all collected waste into the designated, labeled hazardous waste container.

  • Decontamination :

    • Wipe the spill area with absorbent pads soaked in a freshly prepared 10% sodium hypochlorite solution.[1] This will help to chemically deactivate any residual this compound.

    • Allow the decontamination solution to remain on the surface for at least 10-15 minutes.

    • Wipe the area again with clean, wet absorbent pads to remove the hypochlorite solution.

  • Disposal of Contaminated Materials :

    • Place all used absorbent pads, contaminated PPE (including the outer pair of gloves), and any other materials used in the cleanup into a sealable plastic bag.

    • Dispose of this bag in the designated hazardous waste container for this compound.

  • Final Steps :

    • Thoroughly wash your hands and any exposed skin with soap and water.

    • Document the spill and the cleanup procedure in your laboratory records.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound waste in a laboratory setting.

ColchicosideDisposalWorkflow start This compound Waste Generated (Solid, Liquid, Contaminated Labware) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill Occurs start->spill segregate Segregate as Hazardous Waste ppe->segregate container Place in a Labeled, Leak-Proof Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage check_full Is Container Full or Storage Time Limit Reached? storage->check_full request_pickup Request Waste Pickup from EHS or Licensed Contractor check_full->request_pickup Yes continue_work Continue Laboratory Work check_full->continue_work No disposal Final Disposal via Incineration or Licensed Facility request_pickup->disposal spill_protocol Follow Spill Cleanup and Decontamination Protocol spill->spill_protocol spill_protocol->container

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Colchicoside
Reactant of Route 2
Reactant of Route 2
Colchicoside

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。